Product packaging for Bacterio-pheophytins(Cat. No.:)

Bacterio-pheophytins

Cat. No.: B1249097
M. Wt: 903.2 g/mol
InChI Key: PLKAGOSWVNLWHI-XTAIDGCPSA-N
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Description

Contextualization within Anoxygenic Photosynthesis

Anoxygenic photosynthesis is a form of photosynthesis used by certain groups of bacteria that does not produce oxygen as a byproduct. jove.comlumenlearning.com Unlike plants, algae, and cyanobacteria which use water as an electron donor, anoxygenic phototrophs utilize other reduced substances like hydrogen sulfide (B99878). jove.combyjus.com This process relies on a single photosystem, either Type I or Type II, and utilizes bacteriochlorophylls to capture light energy, typically in the near-infrared spectrum. wikipedia.orgwikipedia.org

Within the protein scaffold of a photosynthetic reaction center, bacteriopheophytin (B92524) serves as a critical early electron acceptor. medchemexpress.com In the well-studied Type II reaction centers of purple bacteria, the process begins when a special pair of bacteriochlorophyll (B101401) molecules (e.g., P870) absorbs energy and becomes excited. wikipedia.orgjove.com This excited special pair then rapidly donates an electron to a nearby bacteriopheophytin molecule in a process called photoinduced charge separation. wikipedia.orgnih.govpnas.org This event, occurring on a picosecond timescale, is the primary step in converting light energy into a stable separation of electrical charge. nih.gov The bacteriopheophytin anion radical is transient, quickly passing the electron further down the chain, typically to a quinone molecule (Q_A). jove.comrsc.org The lower reduction potential of bacteriopheophytin compared to bacteriochlorophyll makes it a more favorable electron acceptor, facilitating this crucial transfer. nih.gov

Table 1: Electron Transfer Sequence in Purple Bacterial Reaction Centers

Step Donor Acceptor Approximate Timescale
1 Excited Special Pair (P*) Bacteriopheophytin (BPh) ~3 picoseconds
2 Bacteriopheophytin (BPh⁻) Primary Quinone (Q_A) ~200 picoseconds
3 Primary Quinone (Q_A⁻) Secondary Quinone (Q_B) ~100 microseconds

This table provides a simplified overview of the initial electron transfer events.

Bacteriopheophytins are distinguished from related pigments in oxygenic photosynthesis by both their structure and their operational context.

Structural Differences : The defining structural feature of a bacteriopheophytin is the replacement of the central magnesium (Mg²⁺) ion of a bacteriochlorophyll with two hydrogen atoms. medchemexpress.comrsc.org This is analogous to the relationship between chlorophylls (B1240455) and pheophytins in oxygenic systems, where pheophytin is the Mg-free version of chlorophyll (B73375). uni-muenchen.de Bacteriochlorophylls also differ from chlorophylls in their peripheral ring structure, which alters their absorption spectra.

Functional and Contextual Differences : Bacteriopheophytins operate in anoxygenic photosynthesis, which involves a single photosystem and does not produce oxygen. jove.com In contrast, pheophytin a performs a nearly identical function as the primary electron acceptor in Photosystem II (PSII) of oxygenic photosynthesis, a process that uses two distinct photosystems (PSI and PSII) and generates oxygen from the oxidation of water. byjus.comwikipedia.orguni-muenchen.de While the fundamental role is similar, the specific proteins, associated pigments, and ultimate electron donors are distinct.

Fundamental Role as Electron Acceptors in Reaction Centers

Overview of Bacterio-pheophytin Types and Their Occurrence

Different anoxygenic phototrophic bacteria utilize different types of bacteriochlorophylls, and consequently, different types of bacteriopheophytins. The specific type of pigment present influences the wavelengths of light that the organism can use for photosynthesis.

Bacteriopheophytin a (BPh a) is the demetalated form of bacteriochlorophyll a. It is the most common and extensively studied bacteriopheophytin. ontosight.ai It is found in the reaction centers of most purple bacteria, such as Rhodobacter sphaeroides, and in green non-sulfur bacteria like Chloroflexus aurantiacus. uni-muenchen.deresearchgate.net In these organisms, BPh a functions in the active electron transfer pathway, accepting an electron from the photo-excited special pair. nih.gov

Bacteriopheophytin b (BPh b) is the pigment derived from bacteriochlorophyll b. Its presence is restricted to the few species of purple bacteria that utilize bacteriochlorophyll b, with the most notable example being Blastochloris viridis. rsc.orguni-muenchen.de In the reaction center of Bl. viridis, BPh b performs the same electron acceptor function as its "a" counterpart does in other purple bacteria. rsc.org

While bacteriopheophytins a and b are characteristic of purple and green non-sulfur bacteria, other variants exist in different phylogenetic groups.

Bacteriopheophytin g : This unique pigment is the hallmark of the Heliobacteria, a phylum of gram-positive anoxygenic phototrophs. researchgate.net Isolated from organisms like Heliobacterium chlorum, bacteriopheophytin g is the Mg-free analog of bacteriochlorophyll g. pnas.orgosti.gov Research has identified its esterifying alcohol as farnesol (B120207). pnas.org This pigment is notably sensitive to light and oxygen, and it functions within a Type I reaction center, which is structurally and functionally distinct from the Type II centers containing BPh a and b. researchgate.netpnas.org

Other Variants : The existence of bacteriopheophytin c has been suggested in some green sulfur bacteria. uni-muenchen.de Furthermore, some bacteria living in highly acidic environments have been found to incorporate zinc instead of magnesium into their bacteriochlorophylls, implying the existence of corresponding zinc-bacteriopheophytins. rsc.org In Rhodospirillum rubrum, the bacteriopheophytin is esterified with phytol (B49457), while its bacteriochlorophyll is esterified with geranylgeraniol (B1671449), pointing to highly specific enzymatic pathways for pigment modification. asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H78N4O6 B1249097 Bacterio-pheophytins

Properties

Molecular Formula

C56H78N4O6

Molecular Weight

903.2 g/mol

IUPAC Name

methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate

InChI

InChI=1S/C56H78N4O6/c1-13-40-35(7)42-30-47-49(39(11)61)37(9)44(58-47)28-43-36(8)41(53(59-43)51-52(56(64)65-12)55(63)50-38(10)45(60-54(50)51)29-46(40)57-42)25-26-48(62)66-27-17-24-34(6)23-16-22-33(5)21-15-20-32(4)19-14-18-31(2)3/h24,28-33,35-36,40-41,52,58,60H,13-23,25-27H2,1-12H3/b34-24+,42-30?,43-28?,44-28?,45-29?,46-29?,47-30?,53-51?/t32-,33-,35-,36+,40-,41+,52-/m1/s1

InChI Key

PLKAGOSWVNLWHI-XTAIDGCPSA-N

SMILES

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C

Isomeric SMILES

CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OCC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C

Canonical SMILES

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C

Origin of Product

United States

Biosynthetic Pathways and Regulation of Bacterio Pheophytins

Elucidation of Precursor Molecules and Intermediates

The formation of bacteriopheophytins begins with precursors common to all chlorophylls (B1240455) and bacteriochlorophylls, highlighting a conserved evolutionary pathway for these vital photosynthetic pigments. cas.cznih.gov

The biosynthesis of bacteriopheophytin (B92524) is not a separate pathway but is directly derived from the bacteriochlorophyll (B101401) (BChl) synthesis route. asm.org Evidence strongly suggests that bacteriopheophytin is formed by the demetalation (loss of the central Mg²⁺ ion) of a bacteriochlorophyll molecule. asm.org This can occur as a final modification step or as a result of pigment degradation. In some organisms, specific enzymes act on bacteriopheophytin, indicating it is a required molecule for the assembly of functional reaction centers. asm.orgasm.org For instance, within the reaction centers of purple bacteria, two bacteriopheophytin molecules are present, one of which acts as the initial electron acceptor in the photochemical process. asm.org The origin of the bacteriopheophytin substrate for these final modifications is most likely the demetalation of a corresponding bacteriochlorophyll molecule. asm.org

The journey to bacteriopheophytin begins deep within the shared tetrapyrrole biosynthetic pathway. All chlorophylls and bacteriochlorophylls are synthesized from the precursor 3,8-divinyl-protochlorophyllide a (DV-PChlide a). cas.cznih.govresearchgate.net DV-PChlide a is itself formed from protoporphyrin IX after the insertion of a magnesium ion and subsequent enzymatic reactions that form the characteristic fifth isocyclic "E" ring of the chlorin (B1196114) macrocycle. royalsocietypublishing.orgnih.gov

From DV-PChlide a, the pathway can diverge. A divinyl reductase may reduce the vinyl group at the C8 position to an ethyl group, producing protochlorophyllide (B1199321) a (PChlide a). nih.gov The reduction of the C17=C18 double bond in ring D by protochlorophyllide oxidoreductase converts the macrocycle into a chlorin, yielding chlorophyllide a. nih.govnih.gov To form bacteriochlorins, a further reduction of the C7=C8 double bond in ring B is catalyzed by chlorophyllide a oxidoreductase (COR), which is a key step distinguishing bacteriochlorophylls from chlorophylls. royalsocietypublishing.orgnih.gov Therefore, both protochlorophyllide a and divinyl-protochlorophyllide a are critical upstream precursors in the cascade that ultimately yields bacteriochlorophylls and, by extension, bacteriopheophytins. cas.cznih.gov

Relationship to Bacteriochlorophyll Biosynthesis

Enzymatic Steps and Key Catalytic Proteins

The conversion of early precursors into the final bacteriopheophytin molecule is governed by a series of precise enzymatic reactions, from metal ion insertion and macrocycle tailoring to the attachment and modification of a hydrophobic tail.

The first committed step in the biosynthesis of bacteriochlorophyll is the insertion of a magnesium ion (Mg²⁺) into the protoporphyrin IX macrocycle. researchgate.netnih.gov This reaction is catalyzed by the multi-component enzyme Mg-chelatase (EC 6.6.1.1) and is a critical branch point, diverting the precursor away from heme synthesis (which involves iron insertion) and toward (bacterio)chlorophyll synthesis. royalsocietypublishing.orgnih.govwikipedia.org The enzyme consists of three subunits, often designated BchH, BchI, and BchD in bacteria. ebi.ac.uk The reaction is energetically unfavorable and requires the hydrolysis of ATP. researchgate.netnih.gov Following Mg²⁺ insertion, further modifications to the macrocycle occur, including the formation of the isocyclic E ring, to produce divinyl-protochlorophyllide. royalsocietypublishing.orgnih.gov Since bacteriopheophytin is defined by its lack of a central magnesium ion, the action of Mg-chelatase is a prerequisite for forming its direct precursor, bacteriochlorophyllide. asm.org

To anchor the hydrophilic bacteriochlorin (B1244331) head into the protein scaffold of the photosynthetic complexes, a long hydrophobic alcohol tail is attached. royalsocietypublishing.orgresearchgate.net This esterification occurs at the C17 propionate (B1217596) side chain of the bacteriochlorophyllide a macrocycle. asm.org The reaction is catalyzed by (bacterio)chlorophyll synthase, an enzyme from the polyprenyl transferase family (BchG in bacteriochlorophyll-producing organisms). royalsocietypublishing.org

Genetic studies in Rhodobacter capsulatus identified the gene bchG as encoding the bacteriochlorophyll synthase; mutants lacking this gene accumulate the tailless precursor, bacteriochlorophyllide a. nih.gov The initial alcohol moiety attached is typically geranylgeraniol (B1671449) (a C₂₀ isoprenoid), derived from geranylgeranyl pyrophosphate (GGPP). royalsocietypublishing.orgresearchgate.netacs.org However, the final esterifying alcohol found in mature pigments can vary. While phytol (B49457) is common, other alcohols like farnesol (B120207) (C₁₅) and tetrahydrogeranylgeraniol are also found in different bacterial species. cas.czresearchgate.netpnas.orgpnas.org For example, the predominant esterifying alcohol in bacteriochlorophylls c, d, and e is farnesol. cas.cz

Following the esterification with geranylgeraniol, the tail itself undergoes modification. researchgate.net A series of reductions saturate the double bonds of the geranylgeranyl group to form the more saturated phytol group. asm.orgnih.gov This hydrogenation is catalyzed by a geranylgeranyl reductase, encoded by the bchP gene. researchgate.netresearchgate.net

Research has revealed fascinating specificity among BchP variants. The BchP enzyme from Rhodobacter sphaeroides is responsible for reducing the geranylgeranyl moiety to a phytyl moiety on both bacteriochlorophyll and bacteriopheophytin. asm.orgasm.org In contrast, a variant of this enzyme discovered in Rhodospirillum rubrum acts as a geranylgeranyl-bacteriopheophytin reductase, meaning it is only capable of reducing the isoprenoid tail of bacteriopheophytin, not bacteriochlorophyll. asm.orgasm.orgresearchgate.netnih.gov This finding demonstrates that in some organisms, bacteriopheophytin is a specific substrate for enzymatic modification, underscoring its essential role and regulated synthesis. asm.org The enzyme can catalyze the successive reduction of the geranylgeranyl esterifying group to phytyl, reducing three of its four double bonds. pnnl.gov Different organisms exhibit variations in this process; for instance, the GGR of Halorhodospira halochloris catalyzes only two hydrogenation steps, resulting in a tetrahydrogeranylgeranyl (THGG) tail. asm.org

Key Enzymes in Bacteriopheophytin-Related Biosynthesis

EnzymeEC NumberGene(s)Function
Mg-Chelatase 6.6.1.1bchH, bchD, bchICatalyzes the ATP-dependent insertion of Mg²⁺ into protoporphyrin IX, the first committed step toward bacteriochlorophyll. nih.govwikipedia.orgebi.ac.uk
Chlorophyllide a oxidoreductase (COR) 1.3.7.15bchX, bchY, bchZReduces the C7-C8 double bond of the chlorophyllide a macrocycle to form a bacteriochlorin ring, a key step for BChl a, b, and g. royalsocietypublishing.orgnih.gov
Bacteriochlorophyll synthase 2.5.1.134bchGCatalyzes the esterification of the C17 propionate of bacteriochlorophyllide with an isoprenoid alcohol, typically geranylgeranyl pyrophosphate (GGPP). royalsocietypublishing.orgnih.gov
Geranylgeranyl reductase (Bacteriopheophytin reductase) 1.3.1.111bchP (variants)Catalyzes the stepwise reduction of the geranylgeranyl tail to a phytyl tail. Some variants are specific for bacteriopheophytin as the substrate. asm.orgasm.orgresearchgate.netpnnl.gov

Esterification Processes and Specific Alcohol Moieties (e.g., Farnesol, Geranylgeraniol, Phytol)

Genetic and Environmental Regulation of Biosynthesis

The synthesis of bacteriopheophytins, essential pigments in the photosynthetic reaction centers of anoxygenic phototrophic bacteria, is a tightly controlled process governed by a complex interplay of genetic and environmental cues. As derivatives of bacteriochlorophylls, their biosynthesis is intrinsically linked to the regulatory networks that control the entire photosynthetic apparatus. The expression of the biosynthetic pathway is finely tuned in response to changes in oxygen tension and light intensity, ensuring that pigment production is aligned with the metabolic needs of the organism.

Influence of Anoxic Conditions and Light on Pigment Synthesis

The biosynthesis of bacteriopheophytin and its precursor, bacteriochlorophyll, is profoundly influenced by the availability of oxygen and the intensity and quality of light. In many facultative anaerobic photosynthetic bacteria, such as Rhodobacter capsulatus and Rhodobacter sphaeroides, the synthesis of the photosynthetic apparatus, including these pigments, is induced under anoxic (low-oxygen) conditions. illinois.eduembopress.org Conversely, the presence of atmospheric oxygen typically represses the transcription of genes involved in bacteriochlorophyll biosynthesis. nih.govmdpi.com

In the obligately aerobic marine gammaproteobacterium Congregibacter litoralis KT71T, pigment synthesis is also strongly influenced by light, with blue light exerting the most significant repressive effect. caister.com This suggests the involvement of blue-light photoreceptors in the regulatory cascade. caister.com Studies on Protaminobacter ruber have shown that while continuous exposure to light can completely inhibit pigment formation, intermittent light exposure can stimulate it, indicating a complex relationship between light patterns and pigment biosynthesis. uniprot.org

Environmental Factors Influencing Bacteriopheophytin Precursor Synthesis

Environmental FactorConditionEffect on Pigment SynthesisOrganism Example(s)Citation(s)
OxygenAnoxic/Low Oxygen TensionInduction/ActivationRhodobacter capsulatus, Rhodobacter sphaeroides illinois.eduembopress.orgnih.gov
Aerobic/High Oxygen TensionRepression/InhibitionRhodobacter capsulatus nih.govmdpi.com
LightHigh IntensityRepression/InhibitionRhodobacter capsulatus mdpi.compnas.org
Low IntensityInductionRhodobacter capsulatus pnas.org
Blue LightStrong RepressionCongregibacter litoralis caister.com

Molecular Mechanisms of Pathway Control

The regulation of bacteriopheophytin biosynthesis at the molecular level involves a sophisticated network of regulatory proteins and non-coding RNAs that sense and respond to environmental signals. These regulators modulate the transcription of the bch genes, which encode the enzymes of the bacteriochlorophyll biosynthetic pathway, and the operons responsible for the pigment-binding proteins of the light-harvesting (LH) and reaction center (RC) complexes, such as the puf and puc operons. pnas.orgpnas.org

A key player in this regulatory network is the PufQ protein, encoded by the pufQ gene within the puf operon of Rhodobacter capsulatus. mdpi.compnas.org PufQ is essential for normal levels of bacteriochlorophyll biosynthesis. pnas.orgasm.orgnih.gov It is believed to function as a "carrier polypeptide" or a metabolic switch that directs the precursor protoporphyrin IX towards the bacteriochlorophyll pathway and away from heme biosynthesis, particularly under low oxygen conditions. pnas.orgresearchgate.net

The transcriptional control of photosynthesis genes is largely governed by several key regulatory systems:

RegA/RegB System : This is a global two-component regulatory system where RegB is the sensor kinase and RegA is the response regulator. asm.orgasm.org Under anaerobic conditions, this system activates the transcription of a wide range of genes involved in photosynthesis, including bch genes, as well as the puf and puc operons. asm.orgasm.org RegA directly binds to the promoter regions of target genes to induce their expression. asm.org

AppA/PpsR System : This system acts as a major repressor of photosynthesis genes under aerobic conditions. PpsR (also known as CrtJ) is a transcriptional repressor that binds to the promoters of photosynthesis genes, blocking their expression. illinois.edud-nb.infonih.gov AppA is an anti-repressor protein that senses both blue light and redox status. d-nb.infopnas.org Under low oxygen tension, AppA binds to PpsR, causing its release from the DNA and allowing transcription to proceed. pnas.org

FnrL : This protein is a homolog of the global anaerobic regulator Fnr. A functional FnrL is essential for photosynthetic growth in Rhodobacter sphaeroides. nih.gov It is believed to be required for the increased expression of certain genes necessary for photosynthesis under anaerobic conditions, including some bch genes. nih.gov

PcrZ : This is a small, non-coding RNA that adds another layer of regulation. PcrZ expression is induced upon a shift to anaerobic conditions and it acts to repress the expression of several photosynthesis genes, including those for bacteriochlorophyll synthesis and the appA gene. pnas.org This creates an incoherent feed-forward loop, where the initial activation by RegA is counteracted by PcrZ, likely to fine-tune the level of the photosynthetic apparatus. pnas.org

Key Molecular Regulators of Bacteriopheophytin Precursor Biosynthesis

RegulatorTypeFunctionRegulatory ActionOrganism Example(s)Citation(s)
PufQProteinRequired for normal bacteriochlorophyll biosynthesis.Acts as a metabolic switch, channeling precursors to the BChl pathway.Rhodobacter capsulatus pnas.orgresearchgate.net
RegA/RegBTwo-component systemGlobal activator of photosynthesis genes under anaerobic conditions.RegA binds to promoters and activates transcription of bch, puf, and puc operons.Rhodobacter capsulatus asm.orgasm.org
PpsR (CrtJ)Protein (Repressor)Represses photosynthesis genes under aerobic conditions.Binds to promoters of photosynthesis genes, blocking transcription.Rhodobacter sphaeroides illinois.edud-nb.infonih.gov
AppAProtein (Anti-repressor)Senses blue light and redox state to relieve PpsR repression.Binds to PpsR under low oxygen, causing its release from DNA.Rhodobacter sphaeroides d-nb.infopnas.org
FnrLProtein (Transcriptional Regulator)Required for photosynthetic growth.Activates expression of genes needed for anaerobic growth, including some bch genes.Rhodobacter sphaeroides nih.gov
PcrZSmall non-coding RNARepresses photosynthesis genes.Counteracts activation by PrrA (RegA), fine-tuning gene expression.Rhodobacter sphaeroides pnas.org

Functional Principles in Photosynthetic Reaction Centers

Primary Electron Transfer Mechanisms and Kinetics

The primary electron transfer processes in bacterial reaction centers are remarkably fast and efficient, occurring on a picosecond timescale with a quantum yield approaching 100%. washington.edustanford.edu This section delves into the fundamental mechanisms and dynamics governing this critical initial step of photosynthesis.

Upon absorption of light, a specialized pair of bacteriochlorophyll (B101401) molecules, known as the special pair (P), is elevated to an excited state, P. washington.edu From this excited state, an electron is rapidly transferred to a bacteriopheophytin (B92524) molecule located on the active L-branch (HL). washington.edusci-hub.se This initial charge separation event, P → P⁺HL⁻, is the cornerstone of photosynthetic energy conversion. sci-hub.se The process is characterized by its extreme speed, ensuring that the captured light energy is quickly stabilized as a separated charge, minimizing energy-wasting decay pathways. stanford.edu

The precise mechanism of electron transfer from the excited special pair (P*) to the bacteriopheophytin acceptor (HL) has been a subject of extensive research and debate. Two primary models have been proposed: the sequential hopping mechanism and the superexchange mechanism. washington.edusci-hub.se

The sequential hopping mechanism posits a two-step process where the electron first moves from P* to an accessory bacteriochlorophyll molecule (BL) situated between P and HL, forming a discrete radical-pair intermediate, P⁺BL⁻. washington.edunih.gov Subsequently, the electron hops from BL⁻ to HL to form the final P⁺HL⁻ state. washington.edunih.gov This model requires the energy of the P⁺BL⁻ intermediate to be lower than that of P*. washington.edu

The superexchange mechanism , in contrast, proposes a single-step, coherent quantum mechanical tunneling process. washington.edusci-hub.se In this model, the accessory bacteriochlorophyll (BL) does not exist as a real, populated intermediate but rather acts as a virtual "bridge" that facilitates the direct electron transfer from P* to HL. washington.eduaip.orgaip.org This mechanism can be dominant if the energy of the P⁺BL⁻ state is significantly higher than that of P*. researchgate.net

Experimental evidence from transient absorption spectroscopy has provided support for the sequential hopping mechanism by detecting transient absorbance changes attributed to the P⁺BL⁻ intermediate. washington.eduresearchgate.net However, the debate continues as the distinction can be subtle and may depend on specific conditions and the particular bacterial species. sci-hub.seresearchgate.net Some studies suggest that both mechanisms may operate in parallel, with their relative contributions tuned by factors such as the free energy of the P⁺BL⁻ intermediate. nih.govresearchgate.net

Ultrafast spectroscopic techniques have been instrumental in resolving the timescales of the primary electron transfer events. Following the excitation of the special pair (P*), the electron arrives at the bacteriopheophytin on the L-branch (HL) with a time constant of approximately 3 picoseconds (ps) at room temperature. washington.edunih.govnih.gov

In the context of the sequential hopping model, the individual steps have been further dissected. The initial electron transfer from P* to the accessory bacteriochlorophyll (BL) to form P⁺BL⁻ occurs with a time constant of about 3.7 ps. nih.govnih.gov The subsequent transfer from BL⁻ to the bacteriopheophytin (HL) is even faster, occurring in approximately 1 ps. nih.govnih.gov The electron then moves from the reduced bacteriopheophytin (HL⁻) to the primary quinone acceptor (QA) in about 200 ps. washington.edunih.gov These rapid kinetics ensure the high efficiency of charge separation by outcompeting recombination pathways. washington.edu

Electron Transfer StepTime Constant (Room Temperature)
P* → P⁺BL⁻~3.7 ps nih.govnih.gov
P⁺BL⁻ → P⁺HL⁻~1 ps nih.govnih.gov
Overall P → P⁺HL⁻*~3 ps washington.edunih.govnih.gov
P⁺HL⁻ → P⁺QA⁻~200 ps washington.edunih.gov

Sequential Hopping vs. Superexchange Mechanisms

Unidirectionality of Electron Flow

A striking feature of bacterial photosynthetic reaction centers is the near-exclusive flow of electrons along one of two structurally similar branches of cofactors. stanford.edunih.gov Despite the pseudo-C2 symmetry of the arrangement of bacteriochlorophylls and bacteriopheophytins, electron transfer proceeds down the "L-branch" (also known as the A-branch) with a quantum yield approaching unity, while the "M-branch" (or B-branch) remains largely inactive. nih.govchemrxiv.org

These differences in the protein environment create variations in the electrostatic potential and hydrogen bonding patterns around the cofactors, which in turn influence their redox potentials and electronic coupling strengths. nih.govacs.org For instance, the tyrosine residue at position M210, which is near the accessory bacteriochlorophyll on the A-branch (BA), is replaced by a phenylalanine at the corresponding position on the B-branch (L181). nih.gov This single amino acid difference is thought to play a significant role in energetically favoring the P⁺BA⁻ state, thereby promoting electron transfer down the A-branch. nih.gov Theoretical and experimental studies have shown that such structural asymmetries lead to more favorable electronic coupling and free energy for electron transfer along the L-branch, making it several orders of magnitude faster than transfer along the M-branch. washington.edukyoto-u.ac.jp

While the bacteriopheophytin on the M-branch, HB (or H(M)), does not participate in the primary, forward electron transfer pathway under normal conditions, its role is not entirely passive. nih.gov The reason for the conservation of this "inactive" cofactor has been a topic of investigation. nih.gov

One proposed function is photoprotection. nih.gov HB may help to quench potentially damaging high-energy states of the reaction center that could be formed under high light conditions. nih.gov Some studies have observed transient B-side charge separation, suggesting a possible, albeit inefficient, electron transfer pathway that could serve as a safety valve. nih.gov

Furthermore, the electronic properties of the bacteriopheophytin radical anion differ between the A and B branches. The electron density is more delocalized in the HA radical compared to the HB radical, a difference attributed to their distinct protein environments. acs.org This difference in electronic structure could contribute to the selective electron transfer along the A-branch. acs.org Experiments where the HB cofactor has been genetically removed or replaced have shown that it is not essential for the assembly or the primary function of the reaction center, suggesting its role may be more subtle, possibly related to long-term stability or fine-tuning of the reaction center's properties. nih.gov

Asymmetry of the L- and M-Branches and Functional Branch Dominance

Subsequent Electron Transfer Events

Following the initial charge separation that results in the reduction of bacteriopheophytin, a series of subsequent electron transfer events occur to stabilize the separated charge and continue the process of converting light energy into chemical energy. These events involve the transfer of the electron from the reduced bacteriopheophytin to a series of quinone acceptors.

After an electron is passed from the special pair of bacteriochlorophylls (P) to the bacteriopheophytin (HL) in the active branch of the reaction center, the electron is then transferred to the primary quinone acceptor, QA. biorxiv.orgstanford.edu This reaction occurs with a high rate constant, on the order of 10¹⁰ s⁻¹. The electron then moves from QA to a secondary quinone, QB. pnas.orgnih.gov This interquinone electron transport is driven by a redox potential difference of 60–80 mV between QA and QB. nih.gov

The two quinones, QA and QB, are bound in distinct sites within the reaction center protein. biorxiv.org While QA is tightly bound and only cycles between its quinone and anionic semiquinone states, QB is more loosely bound. biorxiv.org After being reduced twice by electrons from QA and binding two protons, the resulting quinol (QBH₂) is released from the QB site into the membrane, and a new quinone molecule from the quinone pool binds in its place. biorxiv.orgnih.gov This process involves conformational changes within the protein that are coupled to the electron transfer. acs.org Specifically, the electron transfer from QA⁻ to QB is thought to be influenced or "gated" by a conformational rearrangement of the protein. pnas.orgacs.org

The environment of the protein plays a crucial role in directing the electron transfer along this specific pathway. stanford.edu The transfer from the reduced bacteriopheophytin to QA is characterized by a time constant of approximately 540 picoseconds. nih.gov The subsequent transfer to QB is a slower process. acs.org In purple non-sulfur bacteria, the transfer of an electron from cytochrome c reduces the oxidized special pair (P⁺), returning it to its ground state and preparing the system for another cycle. biorxiv.org

Table 1: Electron Transfer Steps from Bacteriopheophytin to Quinones

StepDonorAcceptorRate Constant (s⁻¹)Time Constant
1Reduced Bacteriopheophytin (HL⁻)Primary Quinone (QA)~10¹⁰540 ps nih.gov
2Reduced Primary Quinone (QA⁻)Secondary Quinone (QB)~10⁴-

The transfer of an electron from the reduced bacteriopheophytin to the quinone acceptors is governed by the relative redox potentials of the molecules involved. Theoretical studies using density functional theory (DFT) have shown that in the gas phase, bacteriopheophytin has a higher vertical electron affinity than both menaquinone (MQ) and ubiquinone (UQ). acs.orgacs.org However, within the protein environment of the reaction center, the order of electron affinity is reversed due to interactions, particularly hydrogen bonding, with the surrounding protein residues. acs.org This tuning of the chromophores' electron affinities by the protein is critical for the directionality of electron flow. acs.org

The redox potential (E₁/₂) of bacteriopheophytin is approximately -0.55 V against a normal hydrogen electrode, which makes it a suitable transient electron acceptor. researchgate.net The protein environment tunes the redox potentials of the identical ubiquinone molecules in the QA and QB sites to create the necessary potential difference for efficient electron transfer. nih.gov The free energy of the P⁺QA⁻ state relative to the P⁺IA⁻ (where I is bacteriopheophytin) state can be determined experimentally. mdpi.com In modified reaction centers where native bacteriopheophytin is replaced, the change in the redox potential of the acceptor can alter the energetics and pathways of electron transfer. uni-muenchen.de

The reaction energy for the electron transfer from QA⁻ to QB is influenced by conformational changes in the protein. For the dark-adapted structure, this transfer is energetically uphill, while for the light-exposed structure, it is downhill. acs.org The rate of electron transfer from QA⁻ to QB has been shown to be independent of the redox free energy over a certain range, suggesting that the reaction is conformationally gated rather than being limited by the intrinsic electron transfer rate. pnas.org The temperature dependence of the electron transfer rate from bacteriopheophytin to ubiquinone is unusual, increasing as the temperature decreases from 300 K to 25 K, which points to the importance of low-energy skeletal vibrations of the protein in the process. nih.gov

Table 2: Redox Potentials and Electron Affinities

CompoundPropertyValueConditionsReference
BacteriopheophytinRedox Potential (E₁/₂)~ -0.55 Vvs. NHE in organic solvents researchgate.net
BacteriopheophytinVertical Electron Affinity47.8 kcal/molGas phase acs.org
Menaquinone (MQ)Vertical Electron Affinity34.5 kcal/molGas phase acs.org
Ubiquinone (UQ)Vertical Electron Affinity31.7 kcal/molGas phase acs.org
QA / QBRedox Potential Difference60–80 mVIn Rhodobacter sphaeroides RC nih.gov

Transfer from Reduced Bacteriopheophytin to Quinones (QA, QB)

Quantum Efficiency and Energy Conservation

In modified reaction centers where bacteriopheophytin a was replaced with pheophytin a, the quantum efficiency for the formation of the P⁺QA⁻ state was found to be 79%. nih.gov This demonstrates the critical role of the native chromophore structure in optimizing the efficiency of photosynthesis. The protein environment is not a static scaffold but plays a dynamic role in optimizing the efficiency of energy transfer, in part by maintaining quantum coherence. lbl.gov This coherence, a wavelike electronic motion, helps to explain the near-instantaneous and highly efficient transfer of energy. lbl.gov The entire process, from the initial excitation to the stabilization of the charge on the quinone acceptors, is a testament to the evolutionary optimization of the photosynthetic reaction center for efficient solar energy conversion. stanford.edu

Spectroscopic and Theoretical Investigations of Photochemical Dynamics

Application of Advanced Spectroscopic Techniques

A suite of time-resolved and steady-state spectroscopic methods has been instrumental in dissecting the functional role of bacteriopheophytin (B92524) within the reaction center. These techniques probe the electronic and structural changes that occur from femtoseconds to milliseconds, revealing the kinetics, energetics, and structural basis of charge separation.

Transient absorption (TA) spectroscopy is a powerful tool for tracking the evolution of excited states and charge-separated species in real-time. By exciting the sample with a short laser pulse and monitoring the subsequent changes in absorption at different wavelengths, the kinetics of photochemical reactions can be determined.

In studies of bacterial reaction centers (RCs), TA spectroscopy has been crucial in mapping the electron transfer pathway. Upon excitation, the primary electron donor (P) transfers an electron to the bacteriopheophytin acceptor (H) via an intermediate accessory bacteriochlorophyll (B101401) (B). The formation and decay of the resulting radical ions, P⁺ and H⁻, are monitored by their characteristic absorption bands.

For instance, in Rhodobacter sphaeroides RCs, femtosecond TA measurements have resolved the sequential electron transfer from the excited primary donor (P) to the monomeric bacteriochlorophyll molecule (BA) and then to the bacteriopheophytin acceptor (HA). Kinetic analysis of the transient absorption data reveals rate constants of approximately 3.5 ± 0.2 ps for the P → P⁺BA⁻ step and 0.8 ± 0.1 ps for the subsequent BA⁻ → HA⁻ transfer. nih.gov The bleaching of the bacteriopheophytin ground state absorption at 545 nm and the appearance of a broad absorption band around 675 nm are key spectral signatures for the formation of the P⁺HA⁻ state. asm.org

Furthermore, TA studies on RCs from Chloroflexus aurantiacus have revealed two distinct kinetic components for the decay of P* to form the P⁺HA⁻ state: a fast component of 4 ps (70% amplitude) and a slower component of 13 ps (30% amplitude). nih.gov Global analysis of this data suggests the presence of two P* populations, one that decays via a two-step process involving BA as an intermediate and another that proceeds through a one-step superexchange mechanism directly from P* to HA. nih.gov

OrganismReaction StepRate Constant (ps)Wavelengths Probed (nm)Reference
Rhodobacter sphaeroidesP* → P⁺BA⁻3.5 ± 0.21020 (transient absorption), 600 (bleaching) nih.gov
Rhodobacter sphaeroidesBA⁻ → HA⁻0.8 ± 0.1545 (bleaching) nih.gov
Rhodobacter sphaeroidesPHAQA → P⁺HA⁻QA4.73 ± 0.431000 (absorbance change) asm.org
Rhodobacter sphaeroidesP⁺HA⁻QA → P⁺HAQA⁻203 ± 14675 (absorbance change) asm.org
Chloroflexus aurantiacusP → P⁺HA⁻ (fast component)4~1035 (BA⁻ absorption) nih.gov
Chloroflexus aurantiacusP* → P⁺HA⁻ (slow component)13~1035 (BA⁻ absorption) nih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radical ions and triplet states. It provides detailed information about the electronic structure and environment of these paramagnetic species.

When bacteriopheophytin is reduced to its anion radical (BPh⁻) during charge separation, it becomes ESR-active. The ESR spectrum of BPh⁻ provides insights into the distribution of the unpaired electron's spin density over the macrocycle. acs.org Similarly, the cation radical of the primary donor (P⁺), a bacteriochlorophyll dimer, has a characteristic ESR signal. In genetically modified RCs where the primary donor is a bacteriochlorophyll-bacteriopheophytin heterodimer, the broadened linewidth of the cation radical signal indicates a highly asymmetric distribution of the unpaired electron, primarily on the bacteriochlorophyll half. nih.gov

Furthermore, if forward electron transfer is blocked, the initial charge-separated state P⁺H⁻ can recombine to form a triplet state on the primary donor, ³P. This triplet state is also paramagnetic and can be studied by ESR. In some cases, a triplet state can be formed on the bacteriopheophytin molecule itself. Studies on bacteriopheophytin g have reported its triplet state zero-field splitting parameters, which are sensitive to the spatial extension and symmetry of the triplet exciton. pnas.orgresearchgate.net The investigation of these triplet states provides information on the electronic interactions between the pigments. researchgate.net

SpeciesTechniqueKey FindingsReference
Bacteriopheophytin g Triplet StateESRDetermination of zero-field splitting parameters. pnas.org
Bchl-Bphe Heterodimer Cation RadicalEPRBroadened linewidth indicating asymmetric spin distribution. nih.gov
Bchl-Bphe Heterodimer Triplet StateEPRTriplet state resides mainly on the Bchl half of the heterodimer. nih.gov
Bacteriopheophytin a Anion RadicalESR, ENDORCharacterization of the electronic structure. acs.org

Photon Echo Peak Shift (PEPS) spectroscopy is an advanced ultrafast nonlinear optical technique used to probe electronic couplings and solvation dynamics in complex systems. Three-pulse PEPS experiments, particularly two-color variations (2C3PEPS), are highly sensitive to electronic interactions between different chromophores. ntu.edu.twnih.gov

This technique has been successfully applied to the reaction center of the purple photosynthetic bacterium Rhodobacter sphaeroides to directly measure the electronic coupling between the accessory bacteriochlorophyll (B) and the bacteriopheophytin (H). nih.gov By using two different laser pulse colors to selectively excite B and H, the 2C3PEPS experiment revealed an electronic coupling strength of approximately 170 ± 30 cm⁻¹. nih.gov This was the first direct experimental determination of this crucial parameter, which governs the rate of the initial electron transfer step. The value falls within the range predicted by theoretical calculations. nih.gov

Long-lived electronic coherence between the excited states of bacteriopheophytin and bacteriochlorophyll has also been observed using two-color photon echo experiments, attributed to strong correlations in the protein-induced fluctuations of their transition energies. pnas.org This coherence allows the excitation to move coherently between the cofactors. pnas.orgresearchgate.net

SystemTechniqueMeasured ParameterValueReference
Rhodobacter sphaeroides RC2C3PEPSElectronic coupling between B and H~170 ± 30 cm⁻¹ nih.gov
Bacterial Photosynthetic RCTheoretical Simulation of 3PPEElectronic coupling between BPhy and BChl250 cm⁻¹ ntu.edu.tw

Fourier Transform Infrared (FTIR) difference spectroscopy is a highly sensitive method for detecting small changes in molecular structure and bonding upon a specific reaction, such as light-induced charge separation. By subtracting the IR spectrum of the ground state from that of the light-induced state, only the vibrational modes that change during the reaction are observed.

This technique has been instrumental in studying the conformational changes and protonation states of bacteriopheophytin and its surrounding amino acid residues upon its reduction. Light-induced FTIR difference spectra corresponding to the photoreduction of the bacteriopheophytin acceptor (HA) reveal specific changes in the carbonyl stretching region (above 1700 cm⁻¹). acs.orgnih.gov

Studies on RCs from Rhodopseudomonas viridis have used site-directed mutagenesis to assign specific IR bands to the 9-keto and 10a-ester carbonyl groups of HA. acs.orgnih.gov These studies have revealed a significant conformational heterogeneity of the 10a-ester carbonyl group of HA in wild-type RCs, suggesting the existence of at least three distinct populations. acs.orgnih.gov This structural heterogeneity may be related to the observed multi-exponential kinetics of electron transfer. Furthermore, FTIR studies have investigated the protonation state of nearby carboxylic acid residues, such as Glu-L104, upon quinone reduction, finding no evidence for a change in its protonation state. acs.orgnih.gov The reduction of bacteriopheophytin can also induce dielectric relaxation, which has been linked to protonation changes in the acidic cluster around the secondary quinone acceptor (QB) at high pH values. mdpi.compreprints.org

OrganismTechniqueKey FindingsReference
Rhodopseudomonas viridisFTIR Difference SpectroscopyRevealed conformational heterogeneity of the 10a-ester C=O group of HA. acs.orgnih.gov
Rhodopseudomonas viridisFTIR Difference SpectroscopyAssigned IR modes for the 9-keto and 10a-ester carbonyls of HA and HA⁻. acs.orgnih.gov
Rhodobacter sphaeroidesDelayed Fluorescence & Charge RecombinationReduction of bacteriopheophytin is coupled to protonation changes in the QB binding pocket at high pH. mdpi.compreprints.org

Fluorescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules. By measuring the fluorescence emission from a sample after excitation at a specific wavelength, one can study energy transfer processes. In a fluorescence excitation spectrum, the fluorescence intensity at a fixed emission wavelength is recorded as the excitation wavelength is varied.

In photosynthetic systems, fluorescence excitation spectroscopy is used to determine the efficiency of energy transfer between different pigments. For instance, in cells of Chlorobium tepidum where bacteriochlorophyll c has been partially or completely converted to bacteriopheophytin c, fluorescence excitation spectroscopy has demonstrated efficient energy transfer from bacteriopheophytin c to both bacteriochlorophyll c and bacteriochlorophyll a. nih.gov This indicates that even after pheophytinization, the resulting bacteriopheophytin c remains in the chlorosomes and functions as a light-harvesting pigment. nih.gov

Femtosecond broadband fluorescence spectroscopy on the bacterial reaction center from Rhodobacter sphaeroides has directly observed ultrafast energy transfer from bacteriopheophytin H to the accessory bacteriochlorophyll B with a timescale of 98 fs. cas.cn Low-temperature fluorescence studies on various purple bacteria have also been used to probe the energy transfer dynamics within the antenna system and its coupling to the reaction center. nih.gov

SystemTechniqueProcess StudiedKey FindingReference
Chlorobium tepidum cellsFluorescence Excitation SpectroscopyEnergy TransferBacteriopheophytin c transfers energy to Bacteriochlorophyll c and Bacteriochlorophyll a. nih.gov
Rhodobacter sphaeroides BRCFemtosecond Broadband Fluorescence SpectroscopyEnergy TransferUltrafast energy transfer from bacteriopheophytin H to bacteriochlorophyll B (98 fs). cas.cn
Purple BacteriaLow-Temperature Fluorescence SpectroscopyEnergy TransferTemperature dependence of energy transfer efficiency between antenna pigments. nih.gov

FTIR Difference Spectroscopy for Conformational Changes and Protonation States

Theoretical Modeling and Computational Approaches

Theoretical and computational methods are indispensable for interpreting complex spectroscopic data and for providing a deeper understanding of the structure-function relationships governing the photochemical dynamics of bacteriopheophytin. These approaches range from quantum chemical calculations on isolated pigments to large-scale simulations of the entire reaction center complex.

Quantum chemical calculations, such as density functional theory (DFT) and ab initio methods, are used to compute the electronic properties of bacteriopheophytin, including its absorption energies, redox potentials, and the distribution of electron density in its radical ions. kirj.eeresearchgate.net These calculations are essential for assigning spectral features and for understanding how the protein environment tunes the properties of the cofactor. For example, theoretical studies have shown that the protein environment plays a decisive role in modulating the electron affinity of bacteriopheophytin, which is crucial for driving the electron transfer process.

Molecular dynamics (MD) simulations are employed to model the dynamic fluctuations of the protein environment and their influence on the spectroscopic properties and reaction dynamics. acs.org By combining MD simulations with quantum chemical calculations, it is possible to simulate spectral densities, which describe the coupling of the electronic transitions to the vibrations of the pigment and the surrounding protein. acs.org

More advanced theoretical models have been developed to simulate the outcomes of complex spectroscopic experiments, such as photon echo peak shift spectroscopy, providing a framework to extract parameters like electronic couplings from the experimental data. ntu.edu.tw These simulations often employ quantum master equations to describe the coherent and incoherent dynamics of the excited states within the multi-pigment system. nih.gov Such theoretical investigations are critical for building a comprehensive model of the primary photosynthetic events, including the potential roles of branched reaction pathways and quantum coherence effects. researchgate.netnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Electronic Structures

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules involved in photosynthesis. mpg.dewikipedia.org These theories are applied to determine the ground and excited state electronic structures of bacteriopheophytins and associated chromophores. researchgate.net

Research employing DFT and TDDFT has successfully optimized the ground states and the lowest excited (Qy) states of isolated bacteriochlorophyll a (BChl a) and bacteriopheophytin (BPhe) molecules. acs.orgacs.org Such calculations are foundational for understanding the intrinsic properties of these pigments before considering the complex protein environment. The choice of the exchange-correlation functional within DFT/TDDFT is critical, as it can significantly impact the accuracy of calculated electronic structures. researchgate.net For instance, studies have optimized the range-separated parameter of the CAM-B3LYP functional to accurately reproduce the experimental excitation energies of chlorophylls (B1240455) in solution. researchgate.net

However, standard TDDFT approaches using common approximate functionals are known to produce significant errors for long-range charge-transfer (CT) excited states, which are pivotal in photosynthetic processes. nih.gov This failure is attributed to self-interaction errors inherent in these functionals. nih.gov To overcome these limitations and accurately model the system, DFT/TDDFT calculations are often integrated into hybrid quantum mechanics/molecular mechanics (QM/MM) frameworks. acs.orgacs.orgnih.gov This approach allows for a quantum mechanical treatment of the chromophore while modeling the surrounding protein environment with classical mechanics, providing a more realistic description of the electronic structures within the reaction center.

Table 1: Application of DFT and TDDFT in Bacteriopheophytin Research
MethodApplicationKey FindingsReference
DFT/TDDFTOptimization of ground and excited state geometries of isolated Bacteriopheophytin (BPhe).Provides fundamental understanding of the intrinsic electronic properties of the pigment. acs.orgacs.org
TDDFT with optimized functionals (e.g., CAM-B3LYP)Calculation of excitation energies and absorption spectra.The choice of functional is crucial for accuracy and can be tuned to match experimental data. researchgate.net
TDDFTAnalysis of charge-transfer (CT) excited states.Standard functionals can fail for long-range CT states due to self-interaction errors. nih.gov
Hybrid QM/MM with DFT/TDDFTStudying electronic structures of chromophores within the protein environment.Essential for accurately modeling environmental effects on excitation energies. ntu.edu.sg

Molecular Dynamics (MD) Simulations for Environmental Coupling

Molecular Dynamics (MD) simulations are a crucial computational tool for studying the dynamic coupling between bacteriopheophytin and its complex protein environment. ntu.edu.sg These simulations model the atomic motions of the entire pigment-protein complex over time, providing insight into how the protein structure fluctuates and influences the photochemical properties of the embedded chromophores. researchgate.net

In the context of bacteriopheophytin, MD simulations are employed to generate ensembles of realistic protein structures. acs.orgntu.edu.sg Quantum chemical calculations are then performed on these structures (or "snapshots") to determine how environmental fluctuations affect the excitation energies of the chromophores. acs.orgacs.org This hybrid approach, often termed QM/MM-MD, is essential for calculating the spectral density, which quantifies the coupling of the electronic transitions to the protein environment. acs.orgntu.edu.sg

MD simulations have been instrumental in investigating the nature of fluctuations and their correlations. Studies have explored correlated fluctuations in the excitation energies of different chromophores, as well as correlations between site energies and the electronic couplings that mediate energy transfer. nih.gov While significant correlations in site energy fluctuations between bacteriochlorophyll and bacteriopheophytin have not been observed on the picosecond timescale of simulations, the dynamic picture provided by MD is vital for understanding the environmental contribution to spectral line shapes and energy transfer dynamics. acs.orgnih.gov

Table 2: Role of Molecular Dynamics Simulations in Studying Bacteriopheophytin
Simulation/MethodPurposeInformation GainedReference
Classical MD SimulationsTo model the dynamic protein environment around the chromophores.Provides trajectories of atomic motion and conformational changes of the protein. ntu.edu.sg
QM/MM-MDTo calculate the effect of protein fluctuations on chromophore excitation energies.Generates a time series of excitation energies, revealing the influence of the environment. acs.org
Analysis of MD TrajectoriesTo study correlated fluctuations between chromophore properties.Investigates correlations in site energies and electronic couplings, which can affect coherent energy transfer. nih.gov
MD with ZINDO/S or other semiempirical methodsTo calculate spectral densities due to environmental coupling.Quantifies the strength and frequency distribution of the coupling between electronic transitions and protein motions. acs.orgacs.org

SAC-CI Method for Excited State Analysis and Unidirectionality

The Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) method is a highly accurate quantum chemical technique used for the theoretical investigation of electronic excited states in complex molecular systems like photosynthetic reaction centers (PSRCs). scispace.comkyoto-u.ac.jpqcri.or.jp This method has been pivotal in assigning the absorption spectra of PSRCs from bacteria such as Rhodopseudomonas viridis and Rhodobacter sphaeroides with high reliability, showing an average error as low as 0.11 eV when compared to experimental data. scispace.comacs.org

A significant application of the SAC-CI method has been to unravel the mechanism behind the remarkable unidirectionality of electron transfer in these systems. kyoto-u.ac.jp In bacterial photosynthesis, an electron is transferred with near-perfect efficiency along one specific pathway of chromophores (the A-branch or L-branch), while the alternative, structurally similar B-branch remains inactive. scispace.com SAC-CI calculations have clarified this phenomenon by computing the electronic coupling factors between the chromophores. scispace.comoup.com

In the PSRC of Rhodobacter sphaeroides, studies have shown that the unidirectionality is governed by the electron transfer step from the accessory bacteriochlorophyll (B) to the bacteriopheophytin (H). scispace.comoup.com The electronic factor for this transfer along the active A-branch was calculated to be 20 times larger than that for the corresponding step in the inactive B-branch. scispace.comoup.com Further analysis revealed that this asymmetry arises primarily from differences in the distances between the chromophores and the influence of hyperconjugation from methyl groups on the π-electron systems of the pigments. scispace.comoup.com

Reaction Energy Decomposition and Driving Force Analysis

The efficiency of electron transfer in the photosynthetic reaction center is critically dependent on the thermodynamic driving force of the constituent reactions. A theoretical approach known as driving force analysis (DFA) is used to understand the energetics of these processes, such as the transfer of an electron from bacteriopheophytin to quinone. This analysis decomposes the total reaction energy into two key components: the vertical electron affinity (vEA), which represents the electronic component, and the relaxation energy (ER), which accounts for structural reorganization upon electron transfer.

Quantum chemical calculations have shown that in the gas phase, bacteriopheophytin (H) possesses a greater vertical electron affinity than subsequent acceptors like menaquinone (MQ) and ubiquinone (UQ). This intrinsic property would suggest that electron transfer from bacteriopheophytin is energetically unfavorable. However, the protein environment plays a decisive role in modulating these energetics. The inclusion of surrounding protein residues in the calculations reverses the order of electron affinity, creating the necessary driving force for the observed sequential electron transfer.

This environmental effect is largely due to a significant electrostatic potential gradient within the protein. acs.org This static field, generated primarily by charged amino acid side chains, preferentially stabilizes the charge-separated states along the active L-branch, favoring electron transfer to the L-branch bacteriopheophytin (HL) by approximately 0.8 eV. acs.org The driving force can also be modulated through site-directed mutagenesis. For example, altering the amino acid at position M210, which is near the special pair, has been shown to change the free energy of the P+BA− intermediate and consequently alter the mechanism of the initial electron transfer step, shifting the balance between a two-step sequential process and a one-step superexchange process. nih.gov

Table 3: Gas-Phase Vertical Electron Affinities (vEAs) of Chromophores
ChromophorevEA (kcal/mol)Significance
Bacteriopheophytin (H)47.8Highest in the gas phase, suggesting it should retain electrons.
Menaquinone (MQ)34.5Lower than H, indicating an energy barrier for transfer from H to MQ in vacuum.
Ubiquinone (UQ)31.7Lowest in the gas phase.
Data from DFT calculations. The protein environment reverses this trend to enable forward electron transfer.

Analysis of Electronic-Vibrational Coupling and Spectral Densities

The electronic transitions of bacteriopheophytin within the photosynthetic reaction center are not purely electronic events; they are intrinsically coupled to a range of vibrational motions. acs.org This phenomenon, known as electronic-vibrational or vibronic coupling, involves both high-frequency intramolecular vibrations of the pigment itself and lower-frequency collective motions of the surrounding protein matrix (phonons). acs.orgnih.gov Understanding this coupling is essential for explaining the dynamics of energy transfer and the shapes of absorption spectra. nih.gov

The strength and frequency characteristics of these couplings are comprehensively described by the spectral density function. acs.orgacs.org Theoretical calculations of the spectral density are typically performed in two parts. The contribution from intramolecular modes is determined using DFT and TDDFT to perform a normal mode analysis on the optimized ground and excited state structures of the bacteriopheophytin molecule, which yields the Huang-Rhys factors for each vibrational mode. acs.orgacs.orgnih.gov

The contribution from the protein environment is calculated by combining MD simulations with quantum chemistry methods. acs.orgntu.edu.sg The MD simulation provides a trajectory of the fluctuating protein environment, and quantum calculations on snapshots from this trajectory reveal the corresponding fluctuations in the electronic excitation energy of the bacteriopheophytin. acs.orgacs.org The spectral density is then derived from the time-correlation function of these energy fluctuations. ntu.edu.sg Studies have indicated that while correlations in energy fluctuations between adjacent bacteriochlorophyll and bacteriopheophytin pigments may not be prominent on the simulation timescale, a large amplitude of static disorder suggests that a significant portion of the spectral density may be hidden in inhomogeneous broadening. acs.orgacs.orgnih.gov

Interactions with Protein Environment and Other Cofactors

Protein-Cofactor Interfacial Interactions

The interface between the bacteriopheophytin (B92524) cofactor and the protein scaffold is a highly specific environment characterized by a variety of non-covalent interactions. These interactions anchor the cofactor in its precise location and orientation, and fine-tune its electronic properties to promote rapid and efficient electron transfer.

Hydrogen Bonding Networks and Electrostatic Influences

Hydrogen bonds play a pivotal role in modulating the electronic properties of bacteriopheophytin. A key example is the hydrogen bond between the C13¹-keto carbonyl group of the bacteriopheophytin on the active A-branch (BPh-A) and the side chain of a glutamic acid residue, specifically Glu L104 in Rhodobacter sphaeroides. pnas.orgresearchgate.net This interaction is believed to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of BPh-A, thereby increasing its electron affinity and facilitating the acceptance of an electron from the accessory bacteriochlorophyll (B101401). researchgate.net The presence of this hydrogen bond is a critical factor contributing to the directional asymmetry of electron transfer, as a similar interaction is absent for the bacteriopheophytin on the inactive B-branch. pnas.org

The electrostatic environment created by the protein significantly influences the energetics of the radical-pair states. The protein matrix provides a medium with a relatively low dielectric constant, which affects the stability of the charged species formed during electron transfer. mdpi.com The arrangement of polar and charged amino acid residues creates a specific electrostatic field that can either stabilize or destabilize the reduced bacteriopheophytin. For instance, the local electric field generated by nearby residues can impact the free energy of the P⁺BPh⁻ state, where P⁺ is the oxidized primary donor. mdpi.com

Role of Specific Amino Acid Residues in Electron Transfer

Several amino acid residues in the immediate vicinity of the bacteriopheophytin cofactors are critical for the kinetics and directionality of electron transfer.

Tyr M210: This highly conserved tyrosine residue is strategically located near the primary donor (P), the accessory bacteriochlorophyll (B-A), and the bacteriopheophytin (BPh-A). pnas.orgrsc.org In Rhodobacter sphaeroides, a hydrogen bond exists between the hydroxyl group of Tyr M210 and the ring IV carbonyl of the primary donor bacteriochlorophyll. pnas.org While not directly bonded to BPh-A, its orientation and the dipole of its hydroxyl group are thought to play a crucial role in stabilizing the P⁺BPh-A⁻ radical pair. nih.gov Mutagenesis studies where Tyr M210 is replaced by other amino acids have demonstrated its importance in modulating the rate of the initial electron transfer steps. nih.gov In some mutants, such as the YH(M210) mutant, a hydrogen bond can form between the introduced histidine and the keto oxygen of BPh-A, which affects the conformation and electronic structure of the bacteriopheophytin. nih.gov

Inter-Cofactor Electronic Coupling and Energy Transfer

The close proximity and specific orientation of the chromophores within the reaction center lead to significant electronic interactions, which are fundamental to the processes of energy and electron transfer.

Coupling between Accessory Bacteriochlorophyll and Bacteriopheophytin

There is a significant electronic coupling between the accessory bacteriochlorophyll (B-A) and the bacteriopheophytin (BPh-A) on the active branch. This coupling is essential for the rapid transfer of an electron from B-A to BPh-A, a key step in the charge separation process. Experimental techniques such as two-color, three-pulse photon echo peak shift spectroscopy have been used to directly measure this coupling strength. In the reaction center of Rhodobacter sphaeroides, the electronic coupling between B-A and BPh-A has been estimated to be approximately 170 ± 30 cm⁻¹. nih.gov This value is consistent with theoretical calculations and confirms a strong interaction that facilitates efficient electron transfer. nih.gov This electronic interaction can also manifest as vibronic coupling, where electronic states are mixed with vibrational modes, potentially playing a role in the coherence observed during energy and electron transfer. arxiv.org

Energy Transfer from Light-Harvesting Antennae to Reaction Centers

Photosynthetic organisms employ extensive antenna systems to capture light energy and funnel it to the reaction center. researchgate.netnih.gov This energy transfer process is remarkably efficient, with quantum yields approaching 100%. The energy, in the form of an exciton, is transferred through a series of pigment molecules within the light-harvesting complexes (like LH1 and LH2 in purple bacteria) and ultimately to the primary electron donor (P) in the reaction center. researchgate.netnih.govaip.org

Allosteric Regulation and Conformational Dynamics

The protein scaffold of the photosynthetic reaction center is not a static framework but a dynamic environment that actively participates in and regulates the electron transfer process involving bacteriopheophytin. The intricate interplay between the protein's conformational state and the cofactors is a prime example of allosteric regulation, where events at one site (e.g., charge separation) are influenced by the structural dynamics of distant parts of the protein. This dynamic coupling is essential for optimizing the efficiency and directionality of charge separation.

Protein Conformational Changes Facilitating Charge Separation

The transfer of an electron from the special pair (P) to the bacteriopheophytin acceptor (HA) and subsequently to the quinone acceptor (QA) is intimately coupled with specific conformational changes within the protein matrix. researchgate.net These protein motions are not random; they are crucial for stabilizing the charge-separated states and guiding the electron along the desired pathway. preprints.org The creation of anionic states during electron transfer induces reorganization of the surrounding protein environment and can even cause out-of-plane distortions of the bacteriopheophytin chlorin (B1196114) ring. preprints.orgmdpi.com

Recent studies using X-ray free-electron lasers (XFEL) have provided structural evidence of how protein conformational dynamics stabilize the charge separation process. preprints.org The protein environment around the bacteriopheophytin anion modulates both charge separation and charge recombination events. researchgate.net This modulation occurs through a phenomenon known as "conformational gating," where the protein samples different conformational substates, and only certain conformations are conducive to efficient electron transfer. rsc.orgnih.gov The rate of electron transfer can be limited by the rate of these conformational changes. nih.gov

Furthermore, research has revealed the existence of two distinct radical anion states of the bacteriopheophytin acceptor, termed I1•- and I2•-. acs.org The first state is metastable and relaxes irreversibly to the second state at temperatures around 160 K. acs.org This relaxation is interpreted as a conformational change, specifically a reorientation of the 3-acetyl group of the bacteriopheophytin molecule after it has been reduced. acs.org This highlights how the cofactor itself can undergo structural changes that are coupled to the electron transfer process.

Molecular dynamics simulations combined with quantum chemical calculations have shown that electron tunneling from the bacteriopheophytin anion to the primary quinone can occur via multiple pathways. nih.gov Two dominant routes have been identified: one passing through Tryptophan (M252) and another through Methionine (M218). nih.gov The protein's thermal fluctuations cause the actual electron tunneling pathway to alternate between these two routes, a phenomenon described as an alternation between constructive and destructive interference. nih.gov This dynamic switching of pathways, governed by the protein's conformational fluctuations, is a key mechanism for controlling the electron transfer rate.

Table 1: Impact of Amino Acid Mutations near Bacteriopheophytin (HA) on Electron Transfer Kinetics in Rhodobacter sphaeroides Reaction Centers.
Mutation SiteOriginal Amino AcidMutant Amino AcidObserved Effect on Electron Transfer (HA- → QA)Impact on Charge Separation YieldReference
M214Leucine (B10760876)GlycineSlower and substantially heterogeneous kinetics.Decreased yield. researchgate.net
M214LeucineAlanineSlower and substantially heterogeneous kinetics.Decreased yield. researchgate.net
M214LeucineCysteineSlower and substantially heterogeneous kinetics.Decreased yield. researchgate.net
M214LeucineMethionineKinetics less affected compared to other mutants.Less impact on yield. researchgate.net
M210Tyrosine(Various)Changes in hydroxyl dipole orientation significantly slowed initial electron transfer.Altered rates of initial electron transfer. mdpi.com

Temperature Dependence of Electron Transfer Rates and Protein Vibrations

The rate of electron transfer from bacteriopheophytin to the subsequent quinone acceptor exhibits an unusual dependence on temperature. In many photosynthetic reaction centers, the rate of this reaction increases as the temperature is lowered from 300 K down to approximately 25 K. nih.gov Below this temperature, the rate may decrease abruptly. nih.gov This behavior deviates significantly from the classical Arrhenius model, where reaction rates typically decrease with temperature. uiuc.edu This observation strongly suggests that the process is not governed by a simple thermal activation over a static energy barrier, but rather is coupled to the vibrational dynamics of the protein-cofactor complex.

Resonance Raman spectroscopy studies on reaction centers from Rhodobacter sphaeroides have provided direct evidence for temperature-dependent conformational changes in the bacteriopheophytins. nih.gov These studies show that the frequencies of specific vibrational modes of the bacteriochlorin (B1244331) pigments shift reversibly with temperature. nih.gov The largest shifts are observed for the acetyl carbonyl bands, which are attributed to thermal effects involving torsional vibrations of these groups. nih.gov

Crucially, the frequency of a structure-sensitive skeletal mode near 1610 cm-1 of one of the two bacteriopheophytins—the one presumed to be active in the electron transfer process—is also sensitive to temperature. nih.gov As the temperature is lowered from 160 K to 100 K, this mode upshifts by about 4 cm-1. nih.gov This shift is interpreted as a flattening of the bacteriopheophytin macrocycle at lower temperatures. nih.gov It has been proposed that such subtle structural changes are at least partly responsible for the temperature dependence of the electron transfer rates. nih.gov

The coupling of electron transfer to protein vibrations is not limited to high-frequency modes. Theoretical models and experimental data suggest that very low-energy processes, in the range of 10-50 cm-1, are important for electron transfer. nih.gov These low-frequency modes are likely associated with collective skeletal vibrations of the protein matrix. nih.gov In addition to these, higher-energy vibrations, possibly involving the pyrrolic N-H bonds of the bacteriopheophytin, are also thought to play a role. nih.govacs.org The protein's vibrational modes that are coupled to the electron transfer reaction can be altered by the surrounding protein matrix, as demonstrated by point mutations. pnas.org The dynamic interplay between the reaction timescale and the relaxation spectrum of these nuclear modes is believed to be a mechanism for optimizing the electron transfer rate. rsc.org

Table 2: Temperature-Dependent Vibrational Modes of Bacteriopheophytin in Rhodobacter sphaeroides Reaction Centers.
Vibrational ModeApproximate Frequency (cm-1)Temperature DependenceStructural InterpretationReference
Skeletal Mode~1610Upshifts by ~4 cm-1 as temperature decreases from 160 K to 100 K.Flattening of the macrocycle at low temperatures. nih.gov
Acetyl CarbonylsVariableExhibit the largest frequency shifts with temperature.Thermal effects on torsional vibrations of the acetyl groups. nih.gov
Protein Skeletal Vibrations10 - 50Considered important for the electron transfer process.Collective motions of the protein backbone. nih.gov
Pyrrolic N-H VibrationsHigher-energyAlso considered important for the electron transfer process.Vibrations of the N-H bonds within the bacteriopheophytin macrocycle. nih.gov

Structural Determinants of Function and Asymmetry in Reaction Centers

Spatial Arrangement of Bacteriopheophytins within Reaction Center Core Complexes

The core of the bacterial reaction center is composed of the L and M protein subunits, which provide the scaffolding for the photochemically active cofactors. caltech.edu These cofactors are arranged in two branches, labeled A and B, which exhibit a pseudo-C2 symmetry. washington.eduaip.org Each branch contains a monomeric bacteriochlorophyll (B101401) molecule (BChl) and a bacteriopheophytin (B92524) molecule (BPhe). washington.edu Despite this structural symmetry, electron transfer proceeds almost exclusively down the A-branch. uni-muenchen.de

Orientation and Distances of Pigments

The two bacteriopheophytin molecules, denoted HA (or HL) and HB (or HM), are situated between the accessory bacteriochlorophylls (BA and BB) and the quinone acceptors (QA and QB). washington.eduaip.org In Rhodobacter sphaeroides, the special pair of bacteriochlorophylls (P) is separated by approximately 7.5 Å. aip.orgnih.gov Upon excitation, an electron is transferred from the special pair to the bacteriopheophytin on the active L-subunit branch (HL). washington.edu The distances between the various cofactors are critical for the rates of electron transfer. For instance, in Rhodobacter sphaeroides, the distance from the bacteriopheophytin anion on the active branch (IA⁻) to a key residue in the quinone-binding site, GluL212, is 25.2 Å. mdpi.com

The orientation of the bacteriopheophytins relative to the other pigments is also a key factor. The Qy optical transition dipole moment of the active bacteriopheophytin is tilted approximately 15° from its tetrapyrrole plane, an orientation suggested to result from interaction with the neighboring accessory bacteriochlorophyll. The angle between the Qy transitions of the two bacteriopheophytin molecules is either 55° or 125°.

Cofactor PairOrganismApproximate Distance (Å)Reference
Special Pair (PL-PM)Rhodobacter sphaeroides7.5 aip.orgnih.gov
HL - QARhodopseudomonas viridis~10
IA⁻ - GluL212Rhodobacter sphaeroides25.2 mdpi.com

This table provides illustrative inter-pigment and pigment-protein distances within bacterial reaction centers.

Binding Sites within L and M Subunits

The bacteriopheophytins are nestled within hydrophobic pockets formed by the L and M subunits. embopress.org These binding sites are not merely passive scaffolds; they actively modulate the properties of the pigments through specific amino acid interactions. In Rhodopseudomonas viridis, the bacteriopheophytins form hydrogen bonds with amino acid side chains of the L and M subunits. embopress.org For example, the ester carbonyl groups of ring V of the bacteriopheophytins in Rps. viridis are hydrogen-bonded to the side chains of tryptophan L100 and M127, respectively. embopress.org The environment surrounding the two bacteriopheophytins is different, which contributes to the unidirectional electron flow. embopress.org The L and M subunits provide histidine residues as ligands to the magnesium atoms of the special pair and accessory bacteriochlorophylls, but not to the bacteriopheophytins, which lack a central magnesium atom. iupac.org

Implications of Cofactor Variations and Substitutions

The native composition and structure of the cofactors are finely tuned for optimal function. Altering these components through replacement or modification provides valuable insights into the principles governing their roles in photosynthesis.

Functional Consequences of Bacteriochlorophyll Replacement of Bacteriopheophytin

Replacing the native bacteriopheophytin with a bacteriochlorophyll molecule has profound effects on electron transfer. Site-directed mutagenesis studies have successfully induced this substitution. For instance, replacing Leu at position M212 near the bacteriopheophytin on the active branch (HA) with a His residue results in the incorporation of a bacteriochlorophyll at that site. mdpi.com This change makes the cofactor more difficult to reduce, thereby impeding the A-pathway of electron transfer. mdpi.com In another example, a mutant of Rhodobacter sphaeroides with a bacteriochlorophyll in place of the native bacteriopheophytin electron acceptor still supported transmembrane charge separation, but with a significantly reduced quantum yield of 60% compared to the nearly 100% yield in wild-type reaction centers. This highlights the critical role of the lower reduction potential of bacteriopheophytin in ensuring efficient charge separation.

Effects of Altered Esterifying Alcohols on Pigment Aggregation

The esterifying alcohol attached to the propionic acid side chain of bacteriochlorin (B1244331) pigments influences their aggregation properties. While direct studies on bacteriopheophytins are limited, research on bacteriochlorophylls offers valuable parallels. In aqueous environments, longer esterifying alcohol chains on bacteriochlorophyllide c promote the formation of dimers through hydrophobic interactions. mdpi.comnih.gov Conversely, derivatives with shorter esterifying alcohols tend to remain as monomers. mdpi.comnih.gov In nonpolar solvents, the trend is reversed, with longer esterifying alcohols slowing down aggregation due to competing hydrophobic interactions with the solvent molecules. nih.gov This suggests that the nature of the esterifying alcohol on bacteriopheophytin could similarly modulate its aggregation state and interactions within the reaction center, although it is primarily found in a monomeric state within the protein pocket. The esterifying alcohols may also play a role in anchoring the pigments in their correct positions. mdpi.com

Esterifying Alcohol Chain LengthAggregation in Aqueous BufferAggregation in Nonpolar Solvent (Hexane)Driving Force (Aqueous)Driving Force (Nonpolar)Reference
Short (e.g., C1, C4)MonomericFaster AggregationWeak Hydrophobic InteractionHydrophilic Interaction mdpi.comnih.gov
Long (e.g., C8, C12)DimericSlower AggregationStrong Hydrophobic InteractionHydrophilic Interaction mdpi.comnih.gov

This table summarizes the influence of esterifying alcohol chain length on the aggregation of bacteriochlorophyllide c, providing a model for understanding potential effects on bacteriopheophytin.

Genetic Mutagenesis Studies and Functional Perturbations

For example, mutating tyrosine M210, which is near both the special pair and the accessory bacteriochlorophyll BL, to less polar residues like phenylalanine or isoleucine, raises the free energy of the initial charge-separated state and consequently slows down charge separation. washington.edu Combining mutations such as Y(M210)F and F(L181)Y can even induce a significant amount of "wrong way" electron transfer to the inactive M-branch bacteriopheophytin (HM), underscoring the delicate energetic balance that dictates the directionality of electron flow. washington.edu

Mutations can also determine whether a bacteriochlorophyll or a bacteriopheophytin binds at a specific site. Replacing the axial histidine ligands to the special pair bacteriochlorophylls in Rhodobacter capsulatus with non-coordinating residues like leucine (B10760876) or phenylalanine leads to the incorporation of a bacteriopheophytin, creating a heterodimer at the special pair site. pnas.org These mutant reaction centers remain photochemically active, but their electron transfer properties are altered. pnas.org Furthermore, the mutation of Ala M149 to Trp in Rhodobacter sphaeroides results in the assembly of a reaction center that completely lacks the inactive-branch bacteriopheophytin (HB), demonstrating that this cofactor is not essential for the assembly or core function of the complex. nih.gov

MutationOrganismLocationConsequenceFunctional PerturbationReference
Tyr(M210) -> Phe/IleRhodobacter sphaeroidesNear P and BLRaises free energy of P+BL-Slows charge separation, makes it thermally activated washington.edu
His(M200) -> Leu/PheRhodobacter capsulatusAxial ligand to PMBChl converted to BPhe at PM siteAlters electron transfer properties of the primary donor pnas.org
Ala(M149) -> TrpRhodobacter sphaeroidesNear HB binding siteHB bacteriopheophytin is absentNo effect on photosynthetic growth or A-branch electron transfer nih.gov
Leu(L185) -> HisRhodobacter sphaeroidesNear HB binding siteBChl replaces BPhe at HB siteNo effect on photosynthetic growth or A-branch electron transfer nih.gov

This table presents a selection of genetic mutagenesis studies on bacteriopheophytin binding sites and their functional outcomes.

Site-Directed Mutagenesis to Investigate Specific Residue Roles

Site-directed mutagenesis is a powerful technique used to probe the intricate relationship between the protein environment and the function of cofactors like bacteriopheophytins in photosynthetic reaction centers (RCs). washington.edu By systematically replacing specific amino acid residues in the bacteriopheophytin binding pockets, researchers can elucidate the roles these residues play in cofactor binding, structural integrity, and the modulation of electron transfer pathways.

One critical role of the protein scaffold is to determine which type of tetrapyrrole pigment, a bacteriochlorophyll (with a central Mg²⁺ ion) or a bacteriopheophytin (lacking the Mg²⁺ ion), is incorporated at a specific site. pnas.org A key determinant is the presence or absence of a suitable coordinating ligand, typically a histidine residue, for the central magnesium atom. For instance, in Rhodobacter sphaeroides, the M-subunit residue Leucine 214 (L-M214) is located near the photoactive bacteriopheophytin (Hₐ). Mutating this leucine to residues capable of acting as a ligand, such as histidine (M214LH), glutamine (M214LQ), or asparagine (M214LN), results in the incorporation of a bacteriochlorophyll molecule in place of the native bacteriopheophytin. nih.govnih.govacs.org Conversely, when a native ligating histidine in the special pair binding site, such as His-M200 in Rhodobacter capsulatus, is replaced by a non-ligating residue like leucine or phenylalanine, one of the special pair bacteriochlorophylls is converted to a bacteriopheophytin, creating a heterodimer. pnas.org These experiments demonstrate that the presence of a single, appropriately positioned amino acid residue can be the decisive factor for pigment identity at a specific binding site. pnas.org

Beyond determining pigment identity, site-directed mutagenesis can identify residues crucial for fine-tuning the electronic properties of the bacteriopheophytin cofactor. In Rhodopseudomonas viridis, mutations to residues near the Hₐ bacteriopheophytin have confirmed specific interactions. acs.org The mutation of Glutamic acid L104 to Glutamine (EQ(L104)) was used to probe the hydrogen bond with the 9-keto carbonyl group of Hₐ, while the Trp M250 to Phenylalanine (WF(M250)) mutation altered the van der Waals interactions with the 10a-ester carbonyl group. acs.org The resulting changes in Fourier transform infrared (FTIR) difference spectra supported the existence of these proposed interactions. acs.org Theoretical calculations have further clarified that hydrogen bonds, such as the one from Glu-L104, lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the bacteriopheophytin, thereby facilitating electron transfer. researchgate.net Similarly, the Tyrosine at position M210 in Rb. sphaeroides is situated near both the primary donor and the bacteriopheophytin Hₗ. washington.edu Its replacement with non-polar residues like phenylalanine, tryptophan, or isoleucine is expected to raise the free energy of the initial charge-separated state, and indeed, these mutations are found to slow the rate of charge separation. washington.edu

Interactive Table: Examples of Site-Directed Mutagenesis to Probe Bacteriopheophytin Environment

Mutation Organism Targeted Residue/Interaction Key Finding on Residue Role Reference(s)
Leu-M214 -> His/Gln/Asn Rhodobacter sphaeroides Residue determining pigment identity at the Hₐ site. The native Leucine prevents BChl binding; its replacement with a ligating residue allows BChl to incorporate instead of BPhe. nih.govnih.govacs.org
His-M200 -> Leu/Phe Rhodobacter capsulatus Histidine ligand to one of the special pair BChls. The His residue is critical for coordinating the Mg²⁺ of the bacteriochlorophyll; its removal leads to the incorporation of a bacteriopheophytin. pnas.org
Glu-L104 -> Gln Rhodopseudomonas viridis Hydrogen bond to the 9-keto group of Hₐ. Confirmed the role of Glu-L104 in hydrogen bonding to the bacteriopheophytin, which helps modulate its electronic properties. acs.org
Tyr-M210 -> Phe/Trp/Ile Rhodobacter sphaeroides Dipole interaction with the primary donor and Hₗ. The dipole of the Tyr-M210 hydroxyl group helps to stabilize the initial charge-separated state. washington.edu

Impact on Reaction Center Assembly and Electron Transfer Kinetics

Mutations in the bacteriopheophytin binding pocket can have profound effects on both the physical assembly of the reaction center complex and the kinetics of its electron transfer reactions.

Interactive Table: Impact of Mutations on RC Assembly and Electron Transfer

Mutation Organism Impact on Assembly Impact on Electron Transfer Kinetics Reference(s)
Leu-M214 -> His/Gln/Asn Rhodobacter sphaeroides Bacteriochlorophyll incorporates instead of bacteriopheophytin at the Hₐ site. Reduced overall quantum yield of charge separation to Qₐ; increased rate of charge recombination. nih.govnih.govacs.org
Ala-M149 -> Trp Rhodobacter sphaeroides RC assembles without the bacteriopheophytin at the H₈ site; decreased thermal stability. N/A (cofactor is absent). rcsb.orgacs.org
Leu-M214 -> Cys/Ala/Gly Rhodobacter sphaeroides No change in cofactor composition. Slower and more heterogeneous electron transfer from Hₐ⁻ to Qₐ; reduced overall yield of charge separation. acs.orgnih.gov
Tyr-M210 -> Trp Rhodobacter sphaeroides No change in cofactor composition. Slows the rate of formation of the bacteriopheophytin anion (Hₐ⁻). washington.eduresearchgate.net

Evolutionary Trajectories and Diversification of Bacterio Pheophytins

Origins of Photosynthesis and Pigment Evolution

The emergence of photosynthesis was a pivotal event in the history of life on Earth, and the evolution of pigments like bacteriopheophytins was a key innovation in this process.

Anoxygenic Photosynthesis as an Early Evolutionary Stage

Scientific evidence suggests that the earliest forms of photosynthesis were anoxygenic, meaning they did not produce oxygen. wikipedia.orgnih.govnih.govroyalsocietypublishing.org These early photosynthetic systems likely used compounds such as hydrogen sulfide (B99878) or hydrogen as electron donors, in contrast to the water-splitting process of oxygenic photosynthesis. wikipedia.orgwikipedia.org Fossils of what are believed to be filamentous photosynthetic organisms have been dated to 3.4 billion years ago. wikipedia.org The environment of early Earth, with a lack of atmospheric oxygen and a high abundance of iron, supports the premise of anoxygenic photosynthesis evolving first. wikipedia.org The development of chlorophyll (B73375) biosynthesis, a critical step for phototrophs, likely occurred in environments like hydrothermal vents where organisms were shielded from damaging ultraviolet radiation. wikipedia.org

The initial function of pigments like bacteriochlorophylls and their derivatives may have been for photoprotection against the harmful effects of intense light, particularly ultraviolet radiation. wikipedia.org Over time, these molecules were co-opted for light-harvesting and energy conversion.

Common Ancestry of Reaction Centers

There is strong evidence to suggest that all photosynthetic reaction centers (RCs), the protein complexes where light energy is converted into chemical energy, share a common ancestor. nih.govoup.comnih.gov This is supported by the remarkable conservation of the core structure of five transmembrane helices in both Type I and Type II reaction centers, despite low sequence identity. oup.com It is proposed that this ancestral reaction center was likely a homodimer, a complex made of two identical protein subunits. royalsocietypublishing.orgnih.gov

One hypothesis suggests that photosynthetic reaction centers evolved from a pre-existing cytochrome b-like transmembrane protein. uninsubria.itnih.gov Both cytochrome b and reaction center polypeptides bind tetrapyrroles (like hemes and chlorophylls) and quinones for electron transfer, and sequence and structural similarities support a common evolutionary origin. uninsubria.it This ancestral protein likely bound two pigment molecules and a quinone, setting the stage for the evolution of the specialized reaction centers seen today.

Divergence of Reaction Center Types (Type I vs. Type II)

The ancestral homodimeric reaction center is thought to have diverged into two distinct lineages, known as Type I and Type II reaction centers, each with specialized functions and cofactors. nih.govresearchgate.netwikipedia.org This divergence represents a key transitional point in the evolution of photosynthesis. researchgate.net

Reaction Center TypePrimary Electron AcceptorFound In
Type I Iron-sulfur (FeS) clustersGreen-sulfur bacteria, Heliobacteria, Photosystem I (PSI) in cyanobacteria and plants
Type II QuinonesPurple bacteria, Chloroflexi, Photosystem II (PSII) in cyanobacteria and plants

This table summarizes the key differences between Type I and Type II photosynthetic reaction centers.

Functional Specialization of Cofactor Branches

In the ancestral homodimeric reaction center, it is proposed that two mobile quinones were loosely bound. nih.govosti.gov The divergence into Type I and Type II centers involved different strategies to optimize the reduction of these quinones. nih.govosti.gov

Type II Reaction Centers: This lineage evolved to become heterodimeric, meaning the two protein subunits (L and M in purple bacteria, D1 and D2 in PSII) became distinct. nih.govnih.gov This specialization allowed for one of the two cofactor branches (the A-branch) to become the primary pathway for electron transfer. researchgate.netnih.gov In Type II RCs, bacteriopheophytin (B92524) acts as the primary electron acceptor, receiving an electron from the special pair of bacteriochlorophylls (P) and transferring it to a tightly bound quinone (QA). nih.govuv.mxnih.gov The second quinone (QB) is mobile and diffuses away after being reduced. nih.gov

Type I Reaction Centers: The Type I lineage retained a homodimeric structure in anoxygenic phototrophs and incorporated iron-sulfur clusters as terminal electron acceptors. nih.govosti.govnih.gov This adaptation facilitated the double reduction of a quinone. nih.govosti.gov In these centers, a chlorophyll a molecule serves as the A0 acceptor, followed by the FeS clusters. nih.gov

Co-evolution with Electron Transfer Components (e.g., Quinones, FeS Clusters)

The evolution of bacteriopheophytins and their role in electron transfer is tightly coupled with the evolution of other components of the photosynthetic apparatus, such as quinones and iron-sulfur (FeS) clusters. uv.mx

The ancestral reaction center likely performed an inefficient light-driven reaction to reduce a quinone to a quinol. nih.govosti.gov The divergence of reaction centers was a response to optimize this process. The Type I lineage incorporated FeS clusters to more efficiently reduce a quinone, while the Type II lineage specialized its two cofactor branches to fix the primary quinone acceptor (QA). nih.govosti.gov

The type of quinone utilized can also vary. For instance, in Photosystem I, the substitution of the native phylloquinone with other quinones can significantly slow down forward electron transfer to the FeS clusters. acs.org This highlights the fine-tuning that has occurred between the reaction center proteins, the bacteriopheophytin/chlorophyll acceptors, and the subsequent quinone and FeS cluster acceptors throughout evolution.

Adaptive Significance of Bacterio-pheophytin Diversity

The diversity observed in bacteriopheophytins and the broader photosynthetic apparatus reflects adaptation to a wide range of environmental conditions. For example, different types of bacteriochlorophylls, the precursors to bacteriopheophytins, absorb light at different wavelengths, allowing various photosynthetic organisms to occupy distinct ecological niches. wikipedia.org

In environments with changing light intensity and oxygen concentrations, such as microbial mats, the ability of some bacteria to switch between anoxygenic photosynthesis and aerobic respiration provides a competitive advantage. nih.gov The composition of pigments, including bacteriopheophytins, can be modulated in response to these environmental cues. nih.gov For instance, some green sulfur bacteria in the Black Sea have adapted to extremely low light conditions. uni-muenchen.de

Furthermore, the carotenoids found alongside bacteriochlorophylls and bacteriopheophytins in the chlorosomes of some green bacteria, such as "Candidatus Chloracidobacterium thermophilum," are thought to provide enhanced protection against reactive oxygen species, an adaptation to highly oxic environments. asm.org The variety in the esterifying alcohols attached to bacteriochlorophylls also contributes to the diversity of their aggregation in chlorosomes, which are specialized light-harvesting antenna structures. asm.orgmdpi.com This structural diversity likely plays a role in optimizing light absorption and energy transfer to the reaction center where bacteriopheophytin awaits to accept an electron.

Adaptation to Different Light Environments

Anoxygenic photosynthetic bacteria have developed sophisticated mechanisms to adapt their photosynthetic apparatus to varying light conditions, including changes in intensity and spectral quality. This adaptation involves the regulation of pigment synthesis, including that of bacteriopheophytins, to optimize light harvesting and prevent photo-oxidative damage.

Purple bacteria, for instance, modulate the expression of their photosynthesis genes in response to light intensity. Generally, low light conditions (below 1000 lux) lead to an increased synthesis of the light-harvesting apparatus, including bacteriochlorophylls and bacteriopheophytins, to maximize photon capture. nih.gov Conversely, high light intensities (above 10,000 lux) trigger the repression of pigment synthesis to avoid the damaging effects of excess light energy in the presence of oxygen. nih.gov This regulatory mechanism ensures the bacteria can thrive in diverse and fluctuating light environments.

The spectral quality of light also plays a crucial role in the adaptation of the photosynthetic apparatus. Studies on the aerobic gammaproteobacterium Congregibacter litoralis have shown that blue light has a particularly significant effect on pigment expression, suggesting the involvement of blue-light photoreceptors, such as proteins with BLUF (sensors of blue light using FAD) domains, in regulating the synthesis of the photosynthetic apparatus. nih.gov In some purple bacteria, such as Rhodopseudomonas palustris, adaptation to low light intensities involves not only increasing the amount of light-harvesting complexes but also synthesizing different types of these complexes, such as the LH4 complex, which has a different pigment composition and absorption properties compared to the LH2 complex synthesized under high light. researchgate.net

Role in the Photosynthetic Apparatus of Specific Bacterial Lineages (e.g., Heliobacteria, Purple Bacteria)

The structure and function of bacteriopheophytins are intrinsically linked to the type of photosynthetic reaction center (RC) present in a given bacterial lineage. The two main types of bacterial reaction centers, Type I and Type II, have distinct evolutionary histories and utilize bacteriopheophytins in different ways.

Purple Bacteria (Type II Reaction Center):

In purple bacteria, which possess a Type II reaction center, bacteriopheophytin-a (BPhe-a) plays a critical role as a primary electron acceptor. usp.br The RC of purple bacteria, such as Rhodobacter sphaeroides and Blastochloris viridis, is a heterodimeric complex composed of L and M protein subunits. caltech.eduportlandpress.com Within this complex, two molecules of BPhe-a are present, but only one, located on the "active" L-branch, is directly involved in the initial charge separation event. usp.brportlandpress.comresearchgate.net Upon excitation of the special pair of bacteriochlorophylls (P870 or P960), an electron is transferred to the bacteriopheophytin on the L-branch, forming a radical pair. researchgate.net This event is a crucial step in converting light energy into chemical energy.

Research has revealed the existence of different variants of BPhe-a in purple bacteria, which differ in the esterifying alcohol group at the 17-propionate position. nih.gov While the phytyl (Phy) group is common, other variants with geranylgeranyl (GG), dihydrogeranylgeranyl (DHGG), and tetrahydrogeranylgeranyl (THGG) have been identified. nih.gov Interestingly, there is evidence to suggest that the reaction center preferentially incorporates BPhe-a molecules with more flexible, partially reduced chains like THGG and Phy, over the more rigid, less reduced chains like GG and DHGG. nih.gov This preference may be related to optimizing the conformation and electronic properties of the bacteriopheophytin within its binding pocket in the reaction center. In Rhodospirillum rubrum, a specific enzyme, GG-Bphe reductase, has been identified that is capable of reducing the isoprenoid moiety of bacteriopheophytin only, highlighting a specialized pathway for the synthesis of phytylated bacteriopheophytin in this organism. nih.gov

Heliobacteria (Type I Reaction Center):

Heliobacteria, such as Heliobacterium chlorum and Heliobacillus mobilis, are unique among anoxygenic phototrophs as they possess a Type I reaction center that is homodimeric, meaning it is composed of two identical protein subunits. researchgate.netmdpi.com This homodimeric structure is considered to be a more ancestral form of reaction center. nih.gov The photosynthetic pigments in heliobacteria are also distinct; they utilize bacteriochlorophyll (B101401) g (BChl g) and, consequently, bacteriopheophytin g (BPhe g). researchgate.netrsc.org

Bacteriopheophytin g has been isolated and characterized from H. chlorum. pnas.org A key structural feature of BPhe g is the presence of farnesol (B120207) as the esterifying alcohol, rather than the geranylgeraniol (B1671449) initially proposed or the phytol (B49457) found in other bacteriochlorophylls. pnas.org Within the heliobacterial reaction center, the primary electron donor is a dimer of BChl g epimer (P800). mdpi.com However, the primary electron acceptor (A₀) is not a bacteriopheophytin, but rather an 8¹-hydroxy-chlorophyll a-like pigment. mdpi.comresearchgate.net This is a significant difference from the Type II reaction centers of purple bacteria. While bacteriopheophytin g is present in heliobacteria, its precise role in the electron transport chain is not as the primary acceptor, distinguishing its function from that of bacteriopheophytin-a in purple bacteria. The unique pigment composition of heliobacteria, including bacteriopheophytin g, reflects their distinct evolutionary path and their adaptation to specific anaerobic environments. researchgate.netpnas.org

Advanced Methodologies for Characterization of Bacterio Pheophytins

Spectroscopic Techniques for Dynamic and Electronic Studies

Spectroscopic methods operating on ultrafast timescales and with high energy resolution are paramount for elucidating the transient states and electronic interactions of bacteriopheophytins during photosynthetic energy and electron transfer.

Femtosecond and Picosecond Transient Absorption Spectroscopy

Femtosecond and picosecond transient absorption spectroscopy are powerful techniques for tracking the rapid photophysical and photochemical events involving bacteriopheophytin (B92524). By using a "pump" laser pulse to initiate the photosynthetic process and a "probe" pulse to measure the subsequent changes in absorption, researchers can follow the flow of energy and electrons with exceptional time resolution. nih.gov

In bacterial reaction centers, these techniques have been instrumental in directly observing the transfer of an electron from the excited special pair of bacteriochlorophylls (P) to the bacteriopheophytin acceptor (Hₗ) on a picosecond timescale. washington.edupnas.org The formation of the bacteriopheophytin anion radical (Hₗ⁻) is identified by its characteristic transient absorption bands. nih.govresearchgate.net Studies on reaction centers from Rhodobacter sphaeroides have determined the time constant for the initial electron transfer from P to Hₗ to be approximately 2.8 to 3 picoseconds. washington.edu

Femtosecond-resolution experiments have further refined this picture, revealing the involvement of an accessory bacteriochlorophyll (B101401) molecule (B) as an intermediate in a two-step electron transfer process (P* → B → Hₗ). acs.org The kinetics of these initial steps are crucial for the high quantum efficiency of charge separation in photosynthesis. washington.edu Low-temperature femtosecond transient absorption spectroscopy on mutant reaction centers has provided insights into how structural modifications affect the rates and yields of electron transfer to bacteriopheophytin. nih.govacs.org

Table 1: Key Kinetic Data from Transient Absorption Spectroscopy of Bacteriopheophytin in Bacterial Reaction Centers

Organism/SystemProcessTime ConstantReference
Rhodobacter sphaeroidesP* → P⁺Hₗ⁻~3 ps washington.edu
Rhodobacter sphaeroidesP⁺B⁻Hₗ → P⁺BHₗ⁻~1.5 - 3.1 ps acs.org
Rhodopseudomonas viridisP* → P⁺Hₗ⁻Not explicitly stated in results researchgate.net
Rhodobacter sphaeroides (mutants)Altered electron transferSlower rates observed nih.govacs.org
Rhodobacter capsulatus (mutants)Altered electron transferNot explicitly stated in results pnas.org

Multi-dimensional Coherent Spectroscopy

Multi-dimensional coherent spectroscopy, particularly two-dimensional electronic spectroscopy (2DES), offers a more detailed view of the electronic couplings and energy transfer pathways involving bacteriopheophytins. This technique uses a sequence of ultrashort laser pulses to create and probe coherent superpositions of electronic states, revealing the intricate network of interactions between different chromophores. researchgate.net

2DES studies on bacterial reaction centers have provided evidence for the existence of electronic coherences between the bacteriochlorophyll and bacteriopheophytin molecules. pnas.org These coherences, which can persist for picoseconds, suggest that the energy transfer process may have wavelike characteristics, where energy flows through multiple pathways simultaneously. By analyzing the cross-peaks in a 2D spectrum, researchers can map the flow of energy between the special pair, accessory bacteriochlorophylls, and bacteriopheophytins. pnas.org

These advanced spectroscopic methods have also helped to dissect the complex absorption spectra of the reaction center, identifying the contributions of individual bacteriopheophytin molecules and resolving previously hidden excitonic states. pnas.org The study of coherent dynamics provides a deeper understanding of the fundamental principles that ensure the near-perfect efficiency of photosynthetic charge separation. researchgate.net

Advanced Electron Paramagnetic Resonance (EPR) Techniques

Advanced Electron Paramagnetic Resonance (EPR) techniques are indispensable for characterizing the paramagnetic species, such as radical ions and triplet states, that are formed during the photosynthetic process. When bacteriopheophytin accepts an electron, it forms a bacteriopheophytin radical anion (BPh⁻), which is EPR-active.

High-frequency and pulse EPR methods provide detailed information about the electronic structure and environment of the BPh⁻ radical. Electron-nuclear double resonance (ENDOR), a related technique, can map the hyperfine interactions between the unpaired electron on BPh⁻ and nearby magnetic nuclei, providing precise information about the molecular structure of the radical and its interactions with the surrounding protein matrix.

Time-resolved EPR has been used to study the spin-polarized radical pairs, such as P⁺•BPh⁻•, that are generated upon charge separation. annualreviews.org The analysis of the EPR signals from these transient species provides insights into the distances and orientations between the radical pair components, as well as the kinetics of their formation and decay. These data are crucial for understanding the mechanisms that prevent charge recombination and ensure the forward directionality of electron transfer. annualreviews.org Studies on bacteriopheophytin g have also utilized EPR to characterize its cation free radical and triplet state properties. pnas.orgnih.gov

Structural Biology Approaches

Determining the high-resolution three-dimensional structure of the photosynthetic reaction center is essential for understanding how the precise arrangement of bacteriopheophytins and other cofactors facilitates their function.

X-ray Crystallography for Atomic Resolution Structures

X-ray crystallography has been a cornerstone in revealing the atomic-level details of photosynthetic reaction centers. The pioneering work on the reaction center from the purple bacterium Rhodopseudomonas viridis provided the first high-resolution structure of an integral membrane protein complex and detailed the precise arrangement of the bacteriochlorophylls, bacteriopheophytins, and other cofactors. iupac.org

These crystal structures show that the two bacteriopheophytin molecules, Hₗ and Hₘ, are located in two distinct branches (L and M) of the reaction center. washington.edu The L-branch is the primary pathway for electron transfer, and the structure reveals the specific distances and orientations between the special pair (P), the accessory bacteriochlorophyll (Bₗ), and the active bacteriopheophytin (Hₗ). washington.edu

Crystallographic analyses of site-directed mutants have further illuminated the role of specific amino acid residues in the binding and function of bacteriopheophytin. For instance, mutating residues near the bacteriopheophytin binding pocket can lead to its replacement with a bacteriochlorophyll, altering the electron transfer properties of the reaction center. pdbj.org These studies underscore the critical role of the protein environment in tuning the properties of the bacteriopheophytin cofactor.

Table 2: Selected X-ray Crystallography Data for Bacterial Reaction Centers Containing Bacteriopheophytin

OrganismPDB IDResolution (Å)Key Structural InsightReference
Rhodopseudomonas viridisNot specified3.0First high-resolution structure of a photosynthetic reaction center, showing cofactor arrangement. iupac.org
Rhodobacter sphaeroides2JJO2.2Structure of a mutant lacking the bacteriopheophytin cofactor, showing minimal protein structural change. pdbj.org
Rhodobacter sphaeroides1PST3.0 - 4.0Analysis of mutants with altered cofactor composition, including bacteriopheophytin replacement. pdbj.org

Cryo-Electron Microscopy (Cryo-EM) for Supercomplex Architecture

Recent cryo-EM structures of RC-LH1 (reaction center-light harvesting 1) core complexes from various purple bacteria have revealed how the reaction center, containing the bacteriopheophytins, is embedded within the LH1 antenna ring. liverpool.ac.uknih.govbiorxiv.org These structures show the pathways for quinone and quinol exchange, which are essential for sustained photosynthetic activity. liverpool.ac.uk

In some cases, cryo-EM has identified additional, previously unobserved, bacteriopheophytin molecules within the supercomplex, suggesting potentially new roles or assembly factors. liverpool.ac.uk The high-resolution models obtained from cryo-EM provide a structural framework for understanding how the entire photosynthetic unit functions in a coordinated manner, from light capture to the initial charge separation involving bacteriopheophytin. nih.gov

Biochemical and Molecular Biological Techniques

Advanced biochemical and molecular biological techniques are fundamental to understanding the complex world of bacteriopheophytins, from their synthesis to their specific functions. These methodologies allow researchers to manipulate biosynthetic pathways, trace the origin of every atom, and distinguish between structurally similar isomers.

Heterologous Expression Systems for Pathway Engineering

Heterologous expression, which involves introducing genetic material from one organism into another, is a powerful strategy for studying and engineering the biosynthetic pathways of bacteriopheophytins and their precursors. nih.gov This approach allows for the production of these molecules in more easily manipulated host organisms, facilitates the study of enzymes involved in the pathway, and enables the creation of novel pigment variants through metabolic engineering. nih.govresearchgate.net

Purple non-sulfur photosynthetic bacteria, particularly Rhodobacter sphaeroides and Rhodobacter capsulatus, are frequently used as model organisms and hosts for such engineering. researchgate.net Their native photosynthetic machinery and well-understood genetics make them ideal chassis for this work. However, Escherichia coli is also widely used due to its rapid growth and the vast array of available genetic tools, although it requires the introduction of the entire biosynthetic gene cluster (BGC) as it does not naturally produce these pigments. kuleuven.be

Research efforts have successfully utilized heterologous expression to elucidate the function of specific enzymes. For instance, the bchP gene, which encodes the geranylgeranyl-bacteriochlorophyll reductase, has been studied extensively. This enzyme is responsible for the final reduction steps of the isoprenoid tail of bacteriochlorophyll (Bchl), converting the geranylgeraniol (B1671449) (GG) moiety to a more saturated phytol (B49457) group. asm.org Studies involving the expression of the Rhodospirillum rubrumbchP gene in a Rhodobacter sphaeroides mutant demonstrated that the enzyme from R. rubrum is specific for reducing the isoprenoid tail of bacteriopheophytin (Bphe), not bacteriochlorophyll. asm.org This highlights how pathway engineering can uncover subtle but crucial differences in enzyme specificity between species.

Furthermore, pathway engineering is not limited to single genes. Entire biosynthetic pathways can be combined between different species. A notable example is the introduction of carotenoid biosynthesis genes from Erwinia herbicola into Rhodobacter sphaeroides to produce novel carotenoids within the bacterial photosynthetic apparatus. asm.org This combinatorial approach opens up possibilities for creating customized photosynthetic complexes with altered light-harvesting properties. The development of modular tools for engineering terpene precursor biosynthesis has also been applied to boost the production of various terpenoid classes in R. capsulatus. researchgate.net

Table 1: Examples of Heterologous Expression Systems in Bacteriopheophytin-Related Research

Host Organism Engineered Gene(s)/Pathway Research Objective Key Finding
Rhodobacter sphaeroides bchP from Rhodospirillum rubrum Determine substrate specificity of GG-Bphe reductase. asm.org The R. rubrum BchP enzyme specifically reduces the isoprenoid tail of bacteriopheophytin, not bacteriochlorophyll. asm.org
Rhodobacter capsulatus ispA, idi, dxs (isoprenoid pathway) Boost production of various terpene classes. researchgate.net Co-expression of these genes enhanced the synthesis of diterpenes and tetraterpenes. researchgate.net
Escherichia coli Various biosynthetic gene clusters (BGCs) General production of natural products. kuleuven.be Serves as a common host for expressing BGCs from organisms that are difficult to culture. kuleuven.benih.gov
Rhodobacter sphaeroides Carotenoid biosynthesis pathway from Erwinia herbicola Introduce new carotenoids into the photosynthetic apparatus. asm.org Demonstrated the feasibility of combining pathways from different bacteria to create novel pigment-protein complexes. asm.org

Isotopic Labeling for Biosynthetic Pathway Elucidation

Isotopic labeling is a cornerstone technique for deciphering the intricate steps of metabolic pathways, including the biosynthesis of bacteriopheophytins. slideshare.net By supplying organisms with precursors enriched in stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), researchers can trace the journey of these labeled atoms into the final molecule. sigmaaldrich.com Subsequent analysis, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, reveals the incorporation pattern, providing definitive evidence for precursor-product relationships and the mechanisms of enzymatic reactions. beilstein-journals.org

This methodology has been indispensable in confirming the biosynthetic pathway of bacteriochlorophylls, the direct precursors to bacteriopheophytins. The biosynthesis involves a complex series of reactions starting from protoporphyrin IX, the same precursor used for heme synthesis. nih.gov Isotopic labeling experiments have been crucial in verifying the sequence of these reactions, including the insertion of Mg²⁺, the formation of the fifth ring (Ring E), and the reduction of the porphyrin macrocycle. nih.gov

A key area clarified by isotopic labeling is the origin and modification of the isoprenoid tail attached to the macrocycle. It is now understood that geranylgeranyl pyrophosphate (GGPP) is the initial tail attached to the chlorophyllide macrocycle. nih.gov Labeling studies helped demonstrate that the subsequent saturation of the double bonds in this geranylgeraniol group to form the phytyl group is catalyzed by a reductase enzyme. asm.orgnih.gov These experiments can distinguish between different proposed mechanisms and identify unexpected metabolic routes. beilstein-journals.org For example, labeling can reveal complex carbon-carbon rearrangements and hydride shifts that occur during cyclization cascades catalyzed by a single enzyme. beilstein-journals.org

Uniform labeling, where organisms are grown in media containing globally enriched sources like U-¹³C-glucose and ¹⁵N-ammonium salts, is also a powerful approach. sigmaaldrich.com This method labels all carbon and nitrogen atoms in the bacteriopheophytin molecule, which is particularly useful for structural studies using solid-state NMR, as it provides a wealth of structural constraints from a single sample. sigmaaldrich.comresearchgate.net

Table 2: Isotopic Labeling in Bacteriopheophytin Biosynthesis Research

Isotope(s) Used Labeled Precursor Analytical Technique Biosynthetic Insight
¹³C, ²H Culture media components Mass Spectrometry Tracing the overall biosynthetic pathway of bacteriochlorophylls.
¹³C, ¹⁵N Glucose, Ammonium Salts (Uniform Labeling) Solid-State NMR Provides structural constraints for the entire bacteriochlorophyll/bacteriopheophytin molecule. sigmaaldrich.comresearchgate.net
¹³C Acetate, Mevalonate NMR, Mass Spectrometry Elucidating complex cyclization cascades and rearrangements in terpene biosynthesis, the source of the isoprenoid tail. beilstein-journals.org
Isotope-labeled compounds Specific pathway intermediates NMR, Mass Spectrometry Verifying precursor-product relationships and identifying specific enzymatic steps and hydride shifts. slideshare.netbeilstein-journals.org

Advanced Chromatographic and Mass Spectrometric Analyses for Isomer Identification

The identification and separation of isomers—molecules with the same chemical formula but different atomic arrangements—are significant analytical challenges. nih.gov This is particularly relevant for bacteriopheophytins, which can exist as various structural or stereoisomers. Advanced analytical techniques combining high-resolution chromatography and mass spectrometry are essential for their unambiguous characterization. rotachrom.com

Chromatography is the primary tool for separating isomers. High-Performance Liquid Chromatography (HPLC) is a standard method, but separating isomers often requires specialized columns and conditions. quora.com For optical isomers (enantiomers), chiral HPLC is the method of choice. quora.comdiva-portal.org This technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. quora.com Another powerful, though less common, technique is liquid-liquid chromatography (LLC), including methods like Centrifugal Partition Chromatography (CPC). rotachrom.com LLC utilizes two immiscible liquid phases, avoiding the solid stationary phase and offering a high-capacity preparative-scale separation option. rotachrom.com

Mass spectrometry (MS) provides molecular weight and structural information. While standard MS can confirm the mass of a bacteriopheophytin molecule, it often cannot distinguish between isomers, as they have identical masses. brightspec.com Tandem mass spectrometry (MS/MS) is required to solve this problem. In MS/MS, the isolated molecule is fragmented, and the resulting pattern of fragment ions is analyzed. Isomers often produce different fragmentation patterns, providing a fingerprint for identification. nih.gov

Recent advancements in fragmentation techniques have further enhanced isomer differentiation. Electron Activated Dissociation (EAD), for example, can generate unique, diagnostic fragment ions for isomers that are indistinguishable using traditional collision-based fragmentation methods. sciex.com This has been successfully used to differentiate amino acid isomers in peptides and holds promise for complex molecules like bacteriopheophytins. sciex.com By combining high-resolution liquid chromatography with advanced tandem mass spectrometry (LC-MS/MS), researchers can confidently separate and identify different bacteriopheophytin isomers present in a complex biological sample. diva-portal.orgnih.gov

Table 3: Comparison of Advanced Analytical Techniques for Isomer Identification

Technique Principle of Separation/Identification Application to Bacteriopheophytin Isomers Advantages Limitations
Chiral HPLC Differential interaction with a chiral stationary phase. quora.com Separation of enantiomers and diastereomers. Direct separation of optical isomers. quora.com Requires empirical testing of various expensive chiral columns. quora.com
Liquid-Liquid Chromatography (LLC/CPC) Partitioning between two immiscible liquid phases. rotachrom.com Separation of structural isomers based on solubility differences. aiche.org High sample capacity, suitable for preparative scale, no irreversible adsorption. rotachrom.com Can be complex to develop suitable solvent systems.
Tandem Mass Spectrometry (MS/MS) Analysis of isomer-specific fragmentation patterns. nih.gov Differentiation of isomers that co-elute chromatographically. High sensitivity and specificity; provides structural information. nih.gov Isomers may produce very similar fragmentation patterns. nih.gov
Electron Activated Dissociation (EAD) Fragmentation via electron capture, producing unique cleavages. sciex.com Generates diagnostic fragment ions for unambiguous isomer differentiation. Can distinguish isomers that are identical by other MS/MS methods. sciex.com Less common than traditional fragmentation; requires specialized instrumentation.

Perspectives and Future Research Directions

Elucidating Remaining Unidirectionality Determinants

The remarkable efficiency of photosynthetic reaction centers is largely attributed to the unidirectional flow of electrons, a phenomenon in which bacteriopheophytin (B92524) plays a pivotal role as an early electron acceptor. stanford.edu Despite the near-symmetrical arrangement of two potential electron transfer pathways (A and B branches) in many bacterial reaction centers, electron transfer occurs almost exclusively along the A-branch. stanford.edunih.gov While it is understood that the protein environment and cofactor arrangement are key, the precise factors that tip the balance remain a subject of ongoing investigation.

Future research will focus on dissecting the subtle energetic and structural differences between the two branches. Key questions to be addressed include:

The Role of Inter-Cofactor Distances: Theoretical studies have indicated that even minute variations in the distances between the primary donor, accessory bacteriochlorophylls, and bacteriopheophytins can significantly impact the electronic coupling and, consequently, the rate of electron transfer. kyoto-u.ac.jptaylorfrancis.comoup.comscispace.com Further high-resolution structural and computational analyses are needed to precisely quantify these distances and their dynamic fluctuations.

Energetics of Charge-Separated States: The relative free energies of the charge-separated states involving the bacteriopheophytin anion (P⁺Hₐ⁻) are critical in dictating the directionality. osti.govnih.gov Advanced spectroscopic and computational techniques will be employed to refine our understanding of how the protein environment modulates the redox potentials of the cofactors in each branch. frontiersin.orgnih.gov For instance, the local interactions between chromophores and the surrounding protein matrix play a decisive role in tuning the electron affinity of these molecules. kyoto-u.ac.jpacs.org

The Contribution of the Accessory Bacteriochlorophyll (B101401): The bacteriochlorophyll monomer situated between the special pair and the bacteriopheophytin is a crucial determinant of unidirectionality. nih.gov Its energetic positioning can either facilitate a two-step electron transfer process or a superexchange mechanism. pnas.org Elucidating the precise role and energetic landscape of this accessory bacteriochlorophyll in different bacterial species is a key research goal.

Comprehensive Understanding of Protein-Cofactor Co-evolution

The intricate dance between the protein scaffold and the embedded bacteriopheophytin cofactors is a product of billions of years of evolution. A deeper understanding of this co-evolutionary history can provide invaluable insights into the design principles of natural photosynthesis. Structural analyses reveal a remarkably conserved three-dimensional architecture of reaction centers, suggesting a common ancestor. nih.gov

Future research in this area will aim to:

Trace the Evolutionary Lineage of Reaction Centers: By comparing the genetic sequences and protein structures of reaction centers from a wide array of photosynthetic bacteria, researchers can construct more detailed evolutionary trees. nih.govresearchgate.net This will help to pinpoint the emergence of key structural motifs and the divergence of different types of reaction centers.

Uncover the Constraints on Evolution: The interactions between proteins, cofactors, and lipids impose significant constraints on the evolution of the photosynthetic apparatus. oup.compnas.org Identifying these "frozen metabolic accidents" can reveal the most critical and unchangeable aspects of reaction center design. oup.com

Investigate the Adaptation to Different Environments: Photosynthetic organisms have adapted to a vast range of environmental conditions. Studying how the protein-cofactor interactions have been fine-tuned in extremophiles, for example, can provide insights into the robustness and adaptability of the photosynthetic machinery.

Exploring Novel Bacteriopheophytin Variants and Their Functions

While bacteriopheophytin a and b are the most well-studied variants, nature harbors a broader diversity of these molecules. The discovery of bacteriopheophytin g in Heliobacterium chlorum highlights the potential for finding novel structures with unique properties. pnas.org Furthermore, laboratory-based modifications and substitutions of bacteriopheophytins offer a powerful tool for probing their function.

Future directions in this area include:

Discovery and Characterization of New Variants: Prospecting in diverse and underexplored microbial habitats is likely to uncover new types of photosynthetic bacteria with novel bacteriopheophytin structures. pnas.orgnih.gov Detailed spectroscopic and functional characterization of these new variants will be essential.

Site-Directed Mutagenesis and Cofactor Replacement: Altering the amino acid environment around the bacteriopheophytin binding pocket or replacing the native bacteriopheophytin with synthetic analogues can reveal crucial structure-function relationships. mdpi.comnih.gov For example, such studies have provided insights into the factors controlling the redox potential and the pathways of charge recombination. nih.govresearchgate.net

Investigating the Role of Esterifying Groups: The long isoprenoid chain attached to the bacteriopheophytin macrocycle was once thought to be a passive anchor. However, recent studies suggest that variations in this chain can influence the pigment's properties and its interaction with the protein. nih.gov Further research is needed to understand the functional significance of these variations.

Advanced Computational Simulations for Predictive Modeling

Computational methods have become indispensable tools for understanding the complex quantum mechanical processes that govern electron transfer in photosynthetic reaction centers. researchgate.net Techniques such as Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI), Density Functional Theory (DFT), and Quantum Mechanics/Molecular Mechanics (QM/MM) have provided profound insights into the electronic structure and dynamics of bacteriopheophytins and their environment. kyoto-u.ac.jptaylorfrancis.comacs.org

The future of computational modeling in this field will focus on:

Increasing Accuracy and Scale: As computational power grows, it will become feasible to perform simulations on larger and more complete models of the reaction center, incorporating more of the surrounding protein and membrane environment with higher levels of theory. pnas.orguni-bayreuth.de This will lead to more accurate predictions of spectroscopic properties and electron transfer rates. acs.org

Dynamic Simulations of Electron Transfer: Moving beyond static pictures, future simulations will increasingly focus on the dynamic interplay between electronic and nuclear motions during electron transfer. nih.gov This includes modeling the role of specific vibrational modes in promoting efficient charge separation.

Predictive Design of Modified Systems: A major goal is to develop computational models that can accurately predict the functional consequences of mutations or cofactor modifications. kyoto-u.ac.jp This would greatly accelerate the rational design of artificial photosynthetic systems with enhanced efficiency or novel functionalities.

Application of Synthetic Biology to Engineer Photosynthetic Systems

Synthetic biology offers a powerful paradigm for harnessing and re-engineering the photosynthetic apparatus for a variety of applications, from the production of biofuels and high-value chemicals to the development of bio-hybrid solar cells. researchgate.netdiva-portal.orgwur.nlrsc.orgmdpi.com By introducing new genes, modifying existing pathways, and constructing novel genetic circuits, researchers can reprogram photosynthetic organisms to perform new tasks.

Key future research avenues in this area include:

Redirecting Electron Flow: A major goal is to engineer reaction centers to divert electrons from their natural pathways to new, productive ends. nih.govresearchgate.net This could involve, for example, activating the "silent" B-branch for electron transfer or creating novel electron export pathways. nih.govrsc.org

Enhancing Photosynthetic Efficiency: Synthetic biology approaches can be used to optimize light-harvesting, improve carbon fixation, and reduce energy-wasting side reactions. wur.nlmdpi.com This could involve engineering the antenna systems, modifying the properties of the reaction center, or introducing alternative carbon fixation cycles.

Creating Novel Photobioreactors: The integration of engineered photosynthetic organisms with novel materials and device architectures is a promising area of research. rsc.orgth-wildau.de This could lead to the development of "living photovoltaics" that can directly convert solar energy into electricity or fuel.

Q & A

Q. How can bacterio-pheophytins be distinguished from structurally similar compounds like chlorophyll derivatives in experimental analyses?

this compound lack the central magnesium ion present in chlorophylls, which alters their spectral properties and reactivity. Methodologically, researchers should employ high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy to differentiate absorption peaks (e.g., this compound exhibit a red-shifted Soret band compared to chlorophylls). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) can further confirm structural differences via molecular weight and proton environment analysis .

Q. What is the functional role of this compound in photosynthetic systems, and how can their activity be experimentally validated?

this compound act as electron acceptors in bacterial reaction centers. To validate their activity, researchers can use time-resolved fluorescence spectroscopy to track electron transfer kinetics. Isolation of reaction center complexes via density gradient centrifugation followed by redox titration under anaerobic conditions provides direct evidence of their electron transport function .

Q. What standard protocols exist for extracting this compound from bacterial cultures?

Extraction typically involves cell lysis (e.g., sonication or French press), followed by solvent partitioning using acetone/methanol mixtures. Thin-layer chromatography (TLC) with silica gel plates and a hexane:acetone (7:3) mobile phase is used to isolate this compound. Purity should be confirmed via absorption ratio analysis (A665/A654 > 1.2 indicates minimal contamination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biosynthetic pathways of this compound across bacterial species?

Discrepancies often arise from species-specific enzyme kinetics or incomplete pathway elucidation. A systematic approach includes:

  • Comparative genomics to identify conserved genes (e.g., bchP in chlorophyllide a conversion).
  • Isotopic labeling (e.g., 13C-glucose) to trace metabolic flux in divergent strains.
  • Knockout mutant analysis to assess pathway redundancy. Recent studies highlight the role of Cs5g10740 in bacteriochlorophyll a/b formation, suggesting pathway bifurcation under varying redox conditions .

Q. What experimental designs minimize bias when assessing bacterio-pheophytin stability under abiotic stress (e.g., light, pH)?

To ensure rigor:

  • Use double-blinded protocols for sample handling and data collection to reduce observer bias.
  • Employ multivariate statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for interacting variables.
  • Validate findings with replicates across independent laboratories , as unstable intermediates (e.g., magnesium protoporphyrin IX) may degrade inconsistently .

Q. How should researchers address conflicting spectral data in bacterio-pheophytin characterization studies?

Contradictions may stem from solvent polarity or aggregation effects. Methodological solutions include:

  • Standardizing solvents (e.g., anhydrous dimethylformamide) to minimize environmental variability.
  • Using circular dichroism (CD) to detect chiral aggregation artifacts.
  • Cross-referencing with X-ray crystallography when possible, as crystallographic data provides unambiguous structural confirmation .

Q. What strategies optimize the integration of bacterio-pheophytin research into broader studies on microbial phototrophy?

  • Meta-analyses of existing datasets (e.g., KEGG pathways) to identify understudied homologs.
  • Systems biology approaches combining transcriptomics (e.g., RNA-seq of Rhodobacter spp.) and proteomics to map regulatory networks.
  • Collaborative use of synchrotron radiation for high-resolution structural studies of reaction center complexes .

Methodological Considerations

  • Literature Review : Prioritize primary sources indexed in PubMed or Web of Science, avoiding non-peer-reviewed platforms like .
  • Data Reproducibility : Adhere to the ARRIVE guidelines for experimental reporting, including raw spectral datasets in supplementary materials .
  • Ethical Compliance : Document biosafety protocols for genetically modified organisms used in bacterio-pheophytin biosynthesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.